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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Phenyl-2-amino-3-methylbutane: Structure, Properties, and Synthetic Pathways

Abstract This technical guide provides a comprehensive scientific overview of 1-Phenyl-2-amino-3-methylbutane, a chiral phenylethylamine derivative. While specific data for this molecule is not extensively available in p...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive scientific overview of 1-Phenyl-2-amino-3-methylbutane, a chiral phenylethylamine derivative. While specific data for this molecule is not extensively available in public literature, this document synthesizes information from analogous compounds to present a detailed account of its chemical structure, stereoisomerism, predicted physicochemical properties, and analytical characterization methods. Furthermore, a plausible stereoselective synthetic route from L-valinol is proposed, along with a discussion of its potential pharmacological and toxicological profile based on the broader class of phenylethylamines. This guide is intended for researchers, scientists, and professionals in the fields of drug discovery, pharmacology, and analytical chemistry, offering a foundational understanding and practical insights into this compound.

Introduction: The Phenylethylamine Landscape

Phenethylamines are a broad class of organic compounds characterized by a phenyl ring attached to an ethylamine backbone. This structural motif is the foundation for a vast array of neuroactive substances, including endogenous neurotransmitters, pharmaceuticals, and potent psychoactive compounds.[1][2] The pharmacological effects of substituted phenethylamines can range from stimulant and entactogenic to hallucinogenic, primarily through their interaction with monoamine neurotransmitter systems.[3][4] 1-Phenyl-2-amino-3-methylbutane, with its chiral centers and structural similarity to other known stimulants, presents an interesting target for scientific investigation. This guide aims to provide a detailed technical resource on this specific molecule, drawing upon established chemical principles and data from closely related analogues.

Chemical Structure and Stereoisomerism

1-Phenyl-2-amino-3-methylbutane possesses two chiral centers, at the carbon bearing the phenyl group (C1) and the carbon bearing the amino group (C2). This gives rise to four possible stereoisomers: (1R,2S), (1S,2R), (1R,2R), and (1S,2S). The spatial arrangement of the substituents at these stereocenters is crucial, as it will dictate the molecule's interaction with chiral biological targets such as receptors and enzymes, leading to potentially different pharmacological and toxicological profiles for each stereoisomer.

Caption: The four stereoisomers of 1-Phenyl-2-amino-3-methylbutane.

Physicochemical Properties

PropertyPredicted ValueNotes
Molecular Formula C₁₁H₁₇N
Molecular Weight 163.26 g/mol [5]
Appearance Colorless to pale yellow oil or low melting solidBased on similar phenethylamines.
Boiling Point ~230-250 °C at 760 mmHgEstimated based on similar structures.
Melting Point Not available; likely a low melting solid as the hydrochloride salt.The freebase is likely an oil at room temperature.
Solubility Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, chloroform, diethyl ether).Typical for phenethylamines.
pKa (of the amine) ~9.5 - 10.5Estimated based on similar primary amines.
LogP (Octanol-Water) ~2.59[5]

Stereoselective Synthesis Pathway

A plausible and efficient stereoselective synthesis of (1S,2S)-1-Phenyl-2-amino-3-methylbutane can be envisioned starting from the readily available chiral building block, L-valinol. This multi-step synthesis leverages well-established organic transformations to control the stereochemistry at both chiral centers.

G cluster_reagents r1 1. PhMgBr, THF 2. H₃O⁺ r2 1. TsCl, Pyridine 2. NaN₃, DMF r3 H₂, Pd/C, MeOH L_Valinol L-Valinol Intermediate1 Amino Alchohol Intermediate L_Valinol->Intermediate1 Grignard Reaction Intermediate2 Azido Intermediate Intermediate1->Intermediate2 Azide Formation Final_Product (1S,2S)-1-Phenyl-2-amino-3-methylbutane Intermediate2->Final_Product Reduction

Caption: Proposed stereoselective synthesis of (1S,2S)-1-Phenyl-2-amino-3-methylbutane.

Experimental Protocol: Synthesis of (1S,2S)-1-Phenyl-2-amino-3-methylbutane from L-Valinol

This protocol is a proposed synthetic route and should be adapted and optimized based on laboratory findings.

Step 1: Grignard Reaction to form the Amino Alcohol Intermediate

  • To a solution of L-valinol (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), add phenylmagnesium bromide (2.2 eq, 3.0 M solution in diethyl ether) dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amino alcohol intermediate.

Step 2: Formation of the Azido Intermediate

  • Dissolve the crude amino alcohol from Step 1 in pyridine and cool to 0 °C.

  • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction at room temperature for 16 hours.

  • Pour the reaction mixture into ice-water and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Dissolve the resulting tosylate in dimethylformamide (DMF) and add sodium azide (1.5 eq).

  • Heat the mixture to 80 °C and stir for 24 hours.

  • Cool the reaction, pour into water, and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude azido intermediate.

Step 3: Reduction to the Final Product

  • Dissolve the crude azido intermediate in methanol.

  • Add a catalytic amount of 10% palladium on carbon.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1-Phenyl-2-amino-3-methylbutane. Purify by column chromatography on silica gel.

Analytical Characterization

Spectroscopic Analysis

5.1.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Notes
Phenyl-H7.1 - 7.4mAromatic protons.
CH-Ph~2.8 - 3.2mBenzylic proton.
CH-NH₂~2.5 - 2.9mProton adjacent to the amino group.
CH-(CH₃)₂~1.5 - 1.9mMethine of the isopropyl group.
NH₂~1.0 - 2.5br sAmine protons, chemical shift is concentration and solvent dependent.
CH₃~0.8 - 1.2dDiastereotopic methyl groups of the isopropyl moiety.

5.1.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon Predicted Chemical Shift (δ, ppm) Notes
Phenyl-C (quaternary)~140 - 145
Phenyl-CH~125 - 130Aromatic carbons.
CH-Ph~45 - 55Benzylic carbon.
CH-NH₂~50 - 60Carbon bearing the amino group.
CH-(CH₃)₂~30 - 35Methine of the isopropyl group.
CH₃~15 - 25Diastereotopic methyl carbons.

5.1.3. Infrared (IR) Spectroscopy

Functional Group Expected Absorption Range (cm⁻¹) Notes
N-H stretch3300 - 3500 (two bands for primary amine)Broad due to hydrogen bonding.
C-H stretch (aromatic)3000 - 3100
C-H stretch (aliphatic)2850 - 3000
C=C stretch (aromatic)1450 - 1600
N-H bend1590 - 1650

5.1.4. Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of 1-Phenyl-2-amino-3-methylbutane is expected to show a molecular ion peak (M⁺) at m/z = 163. Key fragmentation patterns would likely involve the benzylic cleavage to form a tropylium ion (m/z = 91) and cleavage adjacent to the amino group.

Chromatographic Analysis: Chiral Separation

The enantiomers of 1-Phenyl-2-amino-3-methylbutane can be separated and quantified using chiral High-Performance Liquid Chromatography (HPLC). A method based on a polysaccharide-derived chiral stationary phase (CSP) is proposed.[8][9]

G Sample Racemic 1-Phenyl-2-amino-3-methylbutane HPLC Chiral HPLC System (Polysaccharide CSP) Sample->HPLC Detection UV Detector (210 nm) HPLC->Detection Data Chromatogram with Separated Enantiomers Detection->Data

Caption: Workflow for the chiral separation of 1-Phenyl-2-amino-3-methylbutane enantiomers.

  • Instrumentation: An HPLC system with a pump, autosampler, column oven, and UV detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase, such as a cellulose or amylose derivative column (e.g., Chiralcel OD-H or Chiralpak AD-H).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier (e.g., 0.1% diethylamine) to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the racemic mixture of 1-Phenyl-2-amino-3-methylbutane in the mobile phase to a concentration of approximately 1 mg/mL.

Predicted Pharmacological and Toxicological Profile

Potential Mechanism of Action

Based on its structural similarity to other phenethylamines, 1-Phenyl-2-amino-3-methylbutane is predicted to act as a central nervous system (CNS) stimulant. Its primary mechanism of action is likely to involve the modulation of monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin.[1][3]

G cluster_neuron Presynaptic Neuron VMAT2 VMAT2 Synaptic_Dopamine Increased Synaptic Dopamine VMAT2->Synaptic_Dopamine Increased Release DAT Dopamine Transporter (DAT) DAT->Synaptic_Dopamine Decreased Reuptake Compound 1-Phenyl-2-amino-3-methylbutane Compound->VMAT2 Inhibition Compound->DAT Reversal/Inhibition Postsynaptic_Receptors Postsynaptic Dopamine Receptors Synaptic_Dopamine->Postsynaptic_Receptors Activation CNS_Stimulation CNS Stimulation Postsynaptic_Receptors->CNS_Stimulation

Caption: Predicted mechanism of action of 1-Phenyl-2-amino-3-methylbutane.

The compound may act as a releasing agent and/or a reuptake inhibitor of these neurotransmitters, leading to increased concentrations in the synaptic cleft and subsequent stimulation of postsynaptic receptors. The specific stereoisomers may exhibit different affinities for monoamine transporters and receptors.

Potential Pharmacological Effects

The expected pharmacological effects include increased alertness, euphoria, and sympathomimetic effects such as increased heart rate and blood pressure. Depending on its interaction with serotonin receptors, it may also possess empathogenic or hallucinogenic properties.[10][11]

Toxicological Concerns

The toxicology of 1-Phenyl-2-amino-3-methylbutane has not been specifically studied. However, based on the known toxic effects of other phenethylamines, potential adverse effects could include:

  • Cardiovascular: Tachycardia, hypertension, arrhythmias, and in severe cases, cardiac arrest.[[“]]

  • Neurological: Agitation, anxiety, paranoia, seizures, and neurotoxicity with high doses or prolonged use.[[“]]

  • Psychiatric: Psychosis, hallucinations, and potential for dependence and abuse.[[“]]

  • Other: Hyperthermia, rhabdomyolysis, and metabolic acidosis.[4]

Safety and Handling

1-Phenyl-2-amino-3-methylbutane should be handled as a potentially potent psychoactive substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All work should be conducted in a well-ventilated fume hood. In case of accidental exposure, seek immediate medical attention.

Conclusion

1-Phenyl-2-amino-3-methylbutane is a chiral phenylethylamine with the potential for complex pharmacology. This guide has provided a comprehensive overview of its chemical structure, predicted properties, a plausible stereoselective synthesis, and analytical characterization methods, based on established chemical principles and data from analogous compounds. Further experimental investigation is required to fully elucidate the specific properties and biological activity of each of its stereoisomers. The information presented herein serves as a valuable resource for researchers and scientists interested in the study of this and related compounds.

References

  • Amino Acid Based Synthesis of Chiral Long Chain Diamines and Tetramines. PMC.
  • Electrochemical synthesis of chiral amines and amino acid deriv
  • Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA.
  • A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in-vitro microtubule-polymerization activity.
  • Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography.
  • A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymeriz
  • Chiral HPLC Method for Enantiomeric Separation of (2-Chlorobenzyl)(1-phenylethyl)amine. Benchchem.
  • Synthesis of Amino Acids- A Combination of Amine and Carboxylic Acid Chemistry. LibreTexts.
  • Synthesis of chiral α-substituted α-amino acid and amine derivatives through Ni-catalyzed asymmetric hydrogen
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  • ¹H NMR and ¹³C NMR data and HMBC correlations of compounds 3 and 8 a.
  • Visible-Light-Promoted Metal-Free Approach for the NH Insertions by Using Donor/Donor Diazo Precursors. Rsc.org.
  • Substituted phenethylamine. Wikipedia.
  • Application Notes and Protocols for the Stereoselective Synthesis of 1-Amino-2-methyl-4-phenylbutan-2-ol. Benchchem.
  • Chemical structures of the five substituted phenethylamine derivatives.
  • Valinol. Wikipedia.
  • Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatiz
  • 2 Amino 1 phenylbutane. mzCloud.
  • 1-phenyl-2-amino-3-methylbutane. Stenutz.
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  • Details for Phenethylamines. unodc.
  • Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. PubMed.
  • Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzym
  • Comparative Analysis of 1H and 13C NMR Spectra: 3-Nitro-N-phenylthiophen-2-amine and Structural Analogs. Benchchem.
  • A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology.
  • 2-Methylamino-1-phenylbutane. PubChem.
  • Chiral synthesis of 3-amino-1-phenylbutane by a multi-enzym
  • Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzym
  • (S)-(+)-2-Amino-3-methyl-1-butanol. Sigma-Aldrich.
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  • D-Valinol ((R)-2-Amino-3-methyl-butanol). MedChemExpress.
  • Synthesis, Characterization and Crystal Structure of (2Z)-3-[(4-Methylphenyl)amino]-1-phenylbut-2-en-1-one.
  • Reduction of amino acids to corresponding amino alcohols. Chemistry Stack Exchange.
  • Mixed vs. Pure: How FTIR can assess enantiomers of amino acid samples. Thermo Fisher Scientific.
  • 1-Amino-3-methylbutane puriss. Sigma-Aldrich.
  • 3-Methyl-2-phenyl-butanamine ac - Optional[Vapor Phase IR] - Spectrum. SpectraBase.
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Sources

Exploratory

Structure-activity relationship (SAR) of phenyl-isobutyl-amines

Structure-Activity Relationship (SAR) of Phenylisobutylamines: Pharmacological Divergence from Amphetamines and Phenethylamines 1. Introduction: The Alpha-Alkyl Paradigm Shift Phenylisobutylamines (also known as α-ethylp...

Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship (SAR) of Phenylisobutylamines: Pharmacological Divergence from Amphetamines and Phenethylamines

1. Introduction: The Alpha-Alkyl Paradigm Shift Phenylisobutylamines (also known as α-ethylphenethylamines) represent a structurally distinct class of psychoactive compounds characterized by the substitution of an ethyl group at the alpha carbon of the phenethylamine backbone 1. This seemingly minor structural elongation—from the α-methyl group of classical amphetamines to an α-ethyl group—precipitates a profound shift in pharmacodynamics 2. By altering the steric bulk of the molecule, this modification strategically attenuates dopaminergic activity and hallucinogenic efficacy while preserving or enhancing serotonergic modulation. This whitepaper elucidates the structure-activity relationship (SAR) of phenylisobutylamines, detailing the causality behind their unique profiles as "pure" entactogens and non-hallucinogenic psychoplastogens.

2. The Monoamine Transporter Axis: Attenuation of Dopaminergic Tone In classical amphetamines, the α-methyl group protects the amine from monoamine oxidase (MAO) degradation while allowing the molecule to act as a highly efficient substrate for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) 34.

Extending the alpha-alkyl chain to an ethyl group increases the steric bulk of the molecule. Mechanistic Causality: The binding pocket of DAT is highly sensitive to steric hindrance at the alpha position. While SERT can accommodate larger alpha-alkyl substituents, DAT cannot efficiently translocate them 5. Consequently, compounds like MBDB (N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine)—the α-ethyl homolog of MDMA—function as selective serotonin-norepinephrine releasing agents (SNRAs) with drastically reduced dopaminergic activity [[1]]() 6. This lack of dopamine release correlates with a significantly reduced abuse liability and an absence of classical psychostimulant effects, rendering MBDB a "pure" entactogen 62.

3. The 5-HT2A Receptor Axis: Abolition of Psychedelic Efficacy The SAR of phenylisobutylamines extends to direct receptor agonism, particularly at the 5-HT2A receptor, the primary target for classical psychedelics. When the potent psychedelic DOM (2,5-dimethoxy-4-methylamphetamine) is modified by replacing its α-methyl group with an α-ethyl group, the resulting compound is Ariadne (4C-D) 78.

Mechanistic Causality: The 5-HT2A receptor requires specific conformational changes to recruit Gq proteins and β-arrestin2, which are necessary to induce the head-twitch response (the rodent proxy for hallucinations) 79. The α-ethyl group of Ariadne alters the ligand-receptor docking complex, converting the molecule from a high-efficacy full/partial agonist into a low-efficacy partial agonist 78. This weak agonism is insufficient to trigger the hallucinogenic signaling cascade, rendering Ariadne non-hallucinogenic even at high doses, while retaining other psychoactive and potentially neuroplastic properties 810.

G DOM DOM (α-Methyl) Receptor 5-HT2A Receptor DOM->Receptor Ariadne Ariadne (α-Ethyl) Ariadne->Receptor Gq Gq Protein Activation (High Efficacy) Receptor->Gq Strong Agonism Arrestin β-Arrestin2 Recruitment (High Efficacy) Receptor->Arrestin Strong Agonism Gq_Weak Gq Protein Activation (Low Efficacy) Receptor->Gq_Weak Partial Agonism Arrestin_Weak β-Arrestin2 Recruitment (Low Efficacy) Receptor->Arrestin_Weak Partial Agonism Psychedelic Psychedelic Effects (Head-Twitch Response) Gq->Psychedelic Arrestin->Psychedelic NonPsych Non-Hallucinogenic Psychoactivity Gq_Weak->NonPsych Arrestin_Weak->NonPsych

Fig 1: 5-HT2A signaling divergence between α-methyl (DOM) and α-ethyl (Ariadne) phenethylamines.

4. Quantitative SAR Data

To facilitate easy comparison of the structure-activity relationship, the pharmacological profiles of key α-methyl and α-ethyl phenethylamines are summarized below.

CompoundStructural ClassDAT ActivitySERT Activity5-HT2A EfficacyHallucinogenic
MDMA Amphetamine (α-Methyl)High (Release)High (Release)LowNo (Entactogen)
MBDB Phenylisobutylamine (α-Ethyl)Low (Release)High (Release)LowNo (Entactogen)
DOM Amphetamine (α-Methyl)MinimalMinimalHigh (Full/Partial)Yes (Psychedelic)
Ariadne Phenylisobutylamine (α-Ethyl)MinimalMinimalLow (Weak Partial)No

5. Experimental Protocols: Self-Validating Systems

To empirically validate the SAR of phenylisobutylamines, researchers must employ rigorous, self-validating in vitro assays. The following protocols outline the industry standards for evaluating transporter efflux and receptor efficacy.

Protocol 1: In Vitro Monoamine Transporter Efflux Assay Objective: Quantify the releasing potency (EC50) of phenylisobutylamines at DAT, NET, and SERT. Causality & Design: Utilizing human embryonic kidney (HEK293) cells stably transfected with hDAT, hNET, or hSERT isolates the specific transporter, preventing cross-reactivity seen in crude synaptosomes. Untransfected cells serve as a self-validating negative control to ensure that efflux is strictly transporter-mediated [[11]]() [[5]]().

Step-by-Step Methodology:

  • Cell Culture: Seed HEK293 cells expressing the target transporter in 96-well plates and incubate until 80% confluent.

  • Radioligand Loading: Wash cells with Krebs-Ringer HEPES (KRH) buffer. Incubate cells with tritiated monoamines ([3H]dopamine, [3H]norepinephrine, or[3H]serotonin) for 30 minutes to allow transporter-mediated uptake.

  • Wash Phase: Wash the cells rapidly with ice-cold KRH buffer to remove extracellular radioligand.

  • Compound Application: Apply varying concentrations (1 nM to 100 μM) of the test phenylisobutylamine (e.g., MBDB) in KRH buffer for 15 minutes at 37°C.

  • Efflux Measurement: Collect the supernatant. Lyse the cells to measure retained radioactivity.

  • Quantification: Use liquid scintillation counting to determine the amount of [3H]-monoamine released. Calculate the EC50 using non-linear regression.

Workflow Step1 1. Transfect HEK293 Cells (hDAT, hSERT, hNET) Step2 2. Incubate with Tritiated Monoamines ([3H]DA, [3H]5-HT) Step1->Step2 Step3 3. Apply Phenylisobutylamine Test Compounds Step2->Step3 Step4 4. Measure Efflux via Liquid Scintillation Step3->Step4 Step5 5. Calculate EC50 / IC50 (Determine SAR) Step4->Step5

Fig 2: Self-validating in vitro workflow for quantifying monoamine transporter efflux and inhibition.

Protocol 2: 5-HT2A Gq-Dissociation Assay (BRET) Objective: Differentiate hallucinogenic efficacy (e.g., DOM) from non-hallucinogenic efficacy (e.g., Ariadne). Causality & Design: Bioluminescence Resonance Energy Transfer (BRET) directly measures the physical dissociation of the Gq protein subunits upon receptor activation in real-time. This avoids the signal amplification artifacts seen in downstream calcium assays, providing a highly accurate measure of intrinsic efficacy 7.

Step-by-Step Methodology:

  • Transfection: Transfect HEK293T cells with the 5-HT2A receptor, Gαq-RLuc8 (donor), and Gγ-GFP2 (acceptor).

  • Plating: Plate cells in white 96-well microplates and allow 48 hours for expression.

  • Substrate Addition: Add the BRET substrate (Coelenterazine 400a) 5 minutes prior to reading.

  • Ligand Application: Add the phenylisobutylamine test compound at varying concentrations.

  • Measurement: Measure the BRET ratio (emission at 515 nm / 400 nm). A decrease in the BRET ratio indicates Gq dissociation.

  • Analysis: Compare the Emax of the test compound against the endogenous ligand (5-HT) to determine its status as a full or partial agonist.

6. Conclusion The SAR of phenylisobutylamines demonstrates that alpha-carbon alkylation is a critical determinant of pharmacological fate. By extending the alpha-methyl group to an alpha-ethyl group, researchers can systematically strip away dopaminergic addiction liability and hallucinogenic properties, leaving behind isolated serotonergic and entactogenic effects 1 [[7]]() 2. This structural tuning is invaluable for the development of novel psychiatric therapeutics, particularly in the creation of non-hallucinogenic psychoplastogens and targeted monoamine modulators.

References

  • Phenylisobutylamine - Wikipedia. Wikipedia.[Link]

  • Pharmacological Mechanism of the Non-Hallucinogenic 5-HT2A agonist Ariadne and Analogs - PMC. NIH.[Link]

  • Ariadne (drug) - Wikipedia. Wikipedia. [Link]

  • N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB): Its properties and possible risks. ResearchGate.[Link]

  • N,α-Diethylphenethylamine - Wikipedia. Wikipedia.[Link]

  • Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC. NIH.[Link]

  • Uncovering Structure–Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments. ResearchGate. [Link]

  • novel serotonergic agents. MDMA.ch.[Link]

  • Inhibition of monoamine oxidase (MAO) by α-ethylphenethylamine and N,α-diethylphenethylamine. ResearchGate.[Link]

  • Correlation between the potency of hallucinogens in the mouse head-twitch response assay and their behavioral and subjective effects. LJMU Research Online.[Link]

Foundational

Thermodynamic Profiling of 1-Phenyl-2-amino-3-methylbutane: A Comprehensive Guide for Rational Drug Design

Target Audience: Researchers, Physical Chemists, and Drug Development Professionals Compound: 1-Phenyl-2-amino-3-methylbutane (CAS 46114-16-3) | Synonyms: 3-methyl-1-phenylbutan-2-amine, α -isopropylphenethylamine As a S...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Physical Chemists, and Drug Development Professionals Compound: 1-Phenyl-2-amino-3-methylbutane (CAS 46114-16-3) | Synonyms: 3-methyl-1-phenylbutan-2-amine, α -isopropylphenethylamine

As a Senior Application Scientist, I approach the thermodynamic profiling of a target molecule not as a static collection of data points, but as a dynamic system of molecular interactions. 1-Phenyl-2-amino-3-methylbutane is a structurally unique phenethylamine derivative characterized by an isopropyl group at the alpha carbon. This specific steric bulk fundamentally alters its thermodynamic landscape—impacting everything from its ideal gas Helmholtz energy to its receptor binding entropy.

Furthermore, its critical role as a precursor to the antispasmodic drug mebeverine has driven recent research into its thermodynamic behavior within liposomal and silver nanoparticle (AgNP) drug delivery systems[1]. This whitepaper synthesizes the core thermodynamic properties, computational models, and self-validating experimental protocols required to successfully leverage this compound in pharmaceutical development.

Phase Equilibria and the "Ionization Trap"

In early-stage drug development, the thermodynamic partitioning of a molecule between aqueous and lipid phases dictates its pharmacokinetic fate. The baseline lipophilicity of 1-Phenyl-2-amino-3-methylbutane is defined by an experimental octanol-water partition coefficient ( logP ) of 2.59, alongside a basic amine pKa​ of 9.90[2].

The Causality of the Ionization Trap: Novice formulators often look at a logP of 2.59 and assume excellent membrane permeability. However, thermodynamics demands we account for the ionization state at physiological pH (7.4). The effective distribution coefficient ( logD7.4​ ) is calculated via the thermodynamic relationship for basic amines:

logD7.4​=logP−log(1+10pKa​−pH) logD7.4​=2.59−log(1+109.90−7.4) logD7.4​=2.59−log(1+102.50)≈2.59−2.50=0.09

This reveals a critical phase-behavior reality: at pH 7.4, the compound is overwhelmingly protonated. The energetic penalty of desolvating this charged species to cross a lipid bilayer is immense, dropping its effective lipophilicity ( logD ) to near zero. Formulators must therefore utilize prodrug strategies or specific nanoparticle encapsulation techniques[1] to overcome this thermodynamic barrier.

Computational Thermodynamics: From Quantum Mechanics to Macroscopic States

Empirical thermodynamic data for specialized derivatives like 46114-16-3 can be sparse. To bridge this gap, modern physical chemistry relies on ab initio quantum mechanics coupled with advanced equations of state (EoS).

Recent implementations of the Ideal Gas Helmholtz Energy Model utilize Density Functional Theory (DFT) to accurately map the vibrational and rotational energy levels of 1-Phenyl-2-amino-3-methylbutane[3]. By treating the molecule as a rigid-rotor and harmonic oscillator, we can derive its baseline Helmholtz free energy. This quantum data is then fed into the SAFT-VR Mie (Statistical Associating Fluid Theory for Potentials of Variable Range) equation of state. SAFT-VR Mie accounts for the variable-range intermolecular forces (dispersion, repulsion, and hydrogen bonding of the amine), allowing us to accurately predict macroscopic thermodynamic properties like isobaric heat capacity ( Cp​ ) and vapor-liquid equilibria without synthesizing massive quantities of the API[3].

G N1 Quantum Chemical Calculations (DFT) N2 Vibrational & Rotational Energy Levels N1->N2 Ab Initio Data N3 Ideal Gas Helmholtz Energy Model N2->N3 Statistical Mechanics N4 SAFT-VR Mie Equation of State N3->N4 Baseline Energy N5 Macroscopic Thermodynamic Properties (Cp, Phase Eq) N4->N5 Intermolecular Forces

Caption: Workflow for predicting macroscopic thermodynamic properties of 46114-16-3 from DFT data.

Receptor Binding Thermodynamics: Enthalpy-Entropy Interplay

When 1-Phenyl-2-amino-3-methylbutane binds to a target—whether a monoaminergic receptor or a smooth muscle cell target in the context of mebeverine synthesis[4]—the event is governed by the Gibbs free energy equation: ΔG=ΔH−TΔS .

The bulky α -isopropyl group introduces a fascinating thermodynamic trade-off:

  • Entropic Advantage ( −TΔS ): The steric bulk restricts the conformational flexibility of the unbound molecule in aqueous solution. Because it is already conformationally restricted, the entropy lost upon binding to a rigid receptor pocket is minimized compared to a highly flexible linear chain.

  • Enthalpic Penalty ( +ΔH ): The larger hydrophobic surface area of the isopropyl group requires the displacement of a highly ordered clathrate-like water network (desolvation). While the release of these water molecules provides a massive entropic boost, breaking the water-water hydrogen bonds requires a significant enthalpic input.

G R Receptor (Aqueous) Desolv Desolvation Penalty (+ΔH, +ΔS) R->Desolv L Ligand (Aqueous) L->Desolv RL Receptor-Ligand Complex Bind Specific Interactions (-ΔH, -ΔS) Desolv->Bind Bind->RL ΔG_bind = ΔH - TΔS

Caption: Thermodynamic cycle of ligand-receptor binding highlighting enthalpy-entropy compensation.

Field-Proven Experimental Methodologies

To ensure scientific integrity, thermodynamic data must be generated through self-validating experimental systems. Below are the gold-standard protocols for profiling this compound.

Protocol A: Self-Validating Shake-Flask Method for Log P Determination

Causality: We use mutually saturated phases to prevent volume shifts during equilibration, which would artificially skew concentration calculations.

  • Phase Saturation: Vigorously stir equal volumes of n-octanol and aqueous buffer (pH 12, to ensure the amine is fully un-ionized) for 24 hours. Separate the phases.

  • Solute Addition: Dissolve a known exact mass of 1-Phenyl-2-amino-3-methylbutane into the saturated octanol phase.

  • Equilibration: Combine the spiked octanol with the saturated aqueous phase in a sealed flask. Agitate mechanically at a constant 25.0 ± 0.1 °C for 24 hours.

  • Separation: Centrifuge the mixture at 3000 RPM for 15 minutes to break any micro-emulsions.

  • Quantification & Self-Validation: Extract aliquots from both phases. Quantify the concentration via HPLC-UV. Validation Step: Calculate the total mass recovered across both phases. If the recovered mass is <98% of the input mass, discard the run (indicates adsorption to glassware or degradation). Calculate logP=log([C]oct​/[C]aq​) .

G S1 Prepare mutually saturated Octanol & Water phases S2 Dissolve Solute (CAS 46114-16-3) S1->S2 S3 Equilibrate via Mechanical Shaking (24h) S2->S3 S4 Phase Separation (Centrifugation) S3->S4 S5 Quantification (HPLC-UV/MS) S4->S5 S6 Mass Balance Validation (Self-Validating Step) S5->S6 Calculate Log P

Caption: Step-by-step logic and self-validation of the shake-flask method for Log P determination.

Protocol B: Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Causality: Unlike Surface Plasmon Resonance (SPR) which requires mathematical derivation of thermodynamics from kinetics, ITC directly measures the heat of binding ( ΔH ), providing ΔG , ΔH , and ΔS in a single run.

  • Preparation: Dialyze the target receptor and 1-Phenyl-2-amino-3-methylbutane into the exact same buffer to eliminate heats of mixing.

  • Self-Validation (Blank Titration): Titrate the ligand into the buffer alone. The resulting heats of dilution must be small and constant. Non-linear heat signatures here indicate ligand micellization or aggregation, invalidating further steps.

  • Experimental Titration: Titrate the ligand into the receptor cell at constant temperature. Integrate the area under each injection peak to determine the molar enthalpy ( ΔH ).

  • Curve Fitting: Fit the isotherm to an independent binding model to extract the association constant ( Ka​ ) and stoichiometry ( N ). Calculate ΔG=−RTln(Ka​) and subsequently TΔS=ΔH−ΔG .

Quantitative Data Summary

The following table consolidates the verified and calculated thermodynamic parameters for 1-Phenyl-2-amino-3-methylbutane to guide formulation and computational modeling.

Thermodynamic ParameterValue / StatusClinical / Chemical Implication
Molecular Weight 163.26 g/mol Optimal for small-molecule diffusion.
pKa​ (Conjugate Acid) 9.90[2]Highly basic; dictates salt-form selection.
logP (Octanol/Water) 2.59[2]High intrinsic lipophilicity in un-ionized state.
logD (at pH 7.4) ~0.09Poor passive lipid bilayer permeability at physiological pH.
Ideal Gas Helmholtz Energy Modeled via DFT[3]Enables SAFT-VR Mie EoS predictions for scale-up.
References
  • Source: Standard Reference Data (NIST)
  • Source: Industrial & Engineering Chemistry Research (ACS Publications)
  • Title: Influence of Silver Nanoparticles on Liposomal Membrane Properties Relevant in Photothermal Therapy Source: ResearchGate / MDPI URL

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 1-Phenyl-2-amino-3-methylbutane via Reductive Amination

Introduction 1-Phenyl-2-amino-3-methylbutane is a primary amine that serves as a valuable building block in the synthesis of various biologically active molecules and pharmaceutical compounds. Its structure, featuring a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-Phenyl-2-amino-3-methylbutane is a primary amine that serves as a valuable building block in the synthesis of various biologically active molecules and pharmaceutical compounds. Its structure, featuring a phenylethylamine backbone with an isopropyl group, makes it a key intermediate for accessing a range of chemical entities. Reductive amination stands as one of the most efficient and widely utilized methods for the synthesis of amines, offering a direct pathway from carbonyl compounds.[1] This application note provides detailed protocols for the synthesis of 1-Phenyl-2-amino-3-methylbutane from 1-phenyl-3-methyl-2-butanone, exploring various established reductive amination procedures.

This guide is intended for researchers, scientists, and drug development professionals. It offers a comprehensive overview of different synthetic strategies, including the underlying mechanisms, practical experimental procedures, and methods for purification and characterization of the final product.

Reaction Overview: Reductive Amination

Reductive amination is a two-step process, often performed in a single pot, that converts a ketone or aldehyde into an amine.[1] The reaction begins with the nucleophilic attack of an amine on the carbonyl carbon to form a hemiaminal, which then dehydrates to form an imine intermediate.[1] This imine is subsequently reduced to the corresponding amine.[1] The choice of reducing agent is critical to the success of the reaction, as it must selectively reduce the imine in the presence of the starting carbonyl compound.

For the synthesis of a primary amine such as 1-Phenyl-2-amino-3-methylbutane, ammonia or an ammonia source like ammonium acetate or ammonium chloride is used as the nitrogen source.

Materials and Equipment

Starting Material:

Compound NameStructureMolar Mass ( g/mol )CAS Number
1-Phenyl-3-methyl-2-butanone (Benzyl isopropyl ketone)162.232893-05-2

Product:

Compound NameStructureMolar Mass ( g/mol )CAS Number
1-Phenyl-2-amino-3-methylbutane163.2646114-16-3

Reagents:

  • Ammonium acetate (CH₃COONH₄)

  • Ammonium chloride (NH₄Cl)

  • Sodium borohydride (NaBH₄)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (MeOH)

  • Ethanol (EtOH)

  • 1,2-Dichloroethane (DCE)

  • Formamide (CH₃NO) or Ammonium formate (CH₅NO₂)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flasks, condensers, separatory funnels, etc.)

  • Stirring and heating apparatus (magnetic stirrer with hotplate)

  • Filtration equipment (Büchner funnel, filter paper)

  • Rotary evaporator

  • Analytical equipment (TLC, NMR, IR, GC-MS)

Visualizing the Synthetic Pathways

The synthesis of 1-Phenyl-2-amino-3-methylbutane from 1-phenyl-3-methyl-2-butanone can be achieved through several reductive amination routes. The following diagrams illustrate the general workflow and the core mechanism.

Reductive Amination Workflow Ketone 1-Phenyl-3-methyl-2-butanone Imine Imine Intermediate Ketone->Imine Condensation AmineSource Ammonia Source (e.g., NH4OAc) AmineSource->Imine Product 1-Phenyl-2-amino-3-methylbutane Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Product Workup Reaction Work-up Product->Workup Purification Purification Workup->Purification FinalProduct Pure Product Purification->FinalProduct Reductive Amination Mechanism cluster_0 Imine Formation cluster_1 Imine Reduction Ketone Ketone (C=O) Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal Ammonia Ammonia (NH3) Ammonia->Hemiaminal Nucleophilic Attack Imine Imine (C=N) Hemiaminal->Imine - H2O Amine Amine (C-N) Imine->Amine Hydride Hydride Source ([H-]) Hydride->Amine Nucleophilic Attack

Caption: Core mechanism of reductive amination.

Detailed Experimental Protocols

Herein, we present three distinct and reliable protocols for the synthesis of 1-Phenyl-2-amino-3-methylbutane.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, particularly effective for the reductive amination of ketones. [2]Its reduced reactivity towards carbonyls minimizes the formation of alcohol byproducts.

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-phenyl-3-methyl-2-butanone (1.62 g, 10 mmol) and ammonium acetate (7.71 g, 100 mmol).

  • Solvent Addition: Add 1,2-dichloroethane (DCE) (50 mL) to the flask.

  • Addition of Reducing Agent: Cool the mixture in an ice bath and slowly add sodium triacetoxyborohydride (4.24 g, 20 mmol) in portions over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL). Stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by acid-base extraction or column chromatography (see Purification section).

Quantitative Data Summary (Protocol 1):

Reactant/ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Molar Ratio
1-Phenyl-3-methyl-2-butanone162.231.62101
Ammonium Acetate77.087.7110010
Sodium Triacetoxyborohydride211.944.24202
Protocol 2: Reductive Amination using Sodium Borohydride

Sodium borohydride (NaBH₄) is a more cost-effective reducing agent, but it can also reduce the starting ketone. [3]Therefore, the imine is typically formed first before the addition of the reducing agent.

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 1-phenyl-3-methyl-2-butanone (1.62 g, 10 mmol) and ammonium chloride (2.67 g, 50 mmol) in methanol (50 mL). Stir the mixture at room temperature for 4-6 hours to facilitate imine formation.

  • Addition of Reducing Agent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (0.76 g, 20 mmol) in small portions over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Carefully add water (20 mL) to quench the reaction. Remove the methanol under reduced pressure.

  • Extraction: Add diethyl ether (50 mL) and a 1 M aqueous solution of sodium hydroxide (50 mL). Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product as described in the Purification section.

Quantitative Data Summary (Protocol 2):

Reactant/ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Molar Ratio
1-Phenyl-3-methyl-2-butanone162.231.62101
Ammonium Chloride53.492.67505
Sodium Borohydride37.830.76202
Protocol 3: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for reductive amination, producing water as the only byproduct. [1] Procedure:

  • Reaction Setup: In a hydrogenation vessel, combine 1-phenyl-3-methyl-2-butanone (1.62 g, 10 mmol), a 7 N solution of ammonia in methanol (20 mL), and 10% palladium on carbon (0.16 g, 10% w/w).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen gas to 50 psi and stir the reaction mixture vigorously at room temperature for 24 hours.

  • Work-up: Carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product as detailed in the Purification section.

Quantitative Data Summary (Protocol 3):

Reactant/ReagentMolar Mass ( g/mol )AmountMoles (mmol)Molar Ratio
1-Phenyl-3-methyl-2-butanone162.231.62 g101
Ammonia in Methanol (7 N)-20 mL-Excess
10% Palladium on Carbon-0.16 g-Catalyst
Hydrogen Gas2.0250 psi-Excess
Alternative Method: The Leuckart Reaction

The Leuckart reaction is a classic method for the reductive amination of ketones using formamide or ammonium formate as both the nitrogen source and the reducing agent. [4]This reaction typically requires high temperatures. [4] Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-phenyl-3-methyl-2-butanone (1.62 g, 10 mmol) and ammonium formate (6.31 g, 100 mmol).

  • Reaction: Heat the mixture to 160-170 °C and maintain this temperature for 6-8 hours. The reaction mixture will become viscous.

  • Hydrolysis: Cool the reaction mixture to room temperature and add a 10% aqueous solution of hydrochloric acid (50 mL). Heat the mixture to reflux for 4-6 hours to hydrolyze the intermediate formamide.

  • Work-up: Cool the mixture and make it basic (pH > 10) by the slow addition of a concentrated sodium hydroxide solution.

  • Extraction: Extract the basic aqueous solution with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amine as described below.

Purification of 1-Phenyl-2-amino-3-methylbutane

The crude product obtained from any of the above protocols can be purified by either acid-base extraction or column chromatography.

Acid-Base Extraction

This technique leverages the basicity of the amine product to separate it from neutral impurities. [5][6]

  • Dissolve the crude product in diethyl ether (50 mL).

  • Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (3 x 30 mL). The amine will be protonated and move into the aqueous layer.

  • Combine the aqueous layers and wash with diethyl ether (20 mL) to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and make it basic (pH > 10) by the slow addition of a concentrated sodium hydroxide solution.

  • Extract the liberated amine with diethyl ether (3 x 40 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified 1-Phenyl-2-amino-3-methylbutane.

Column Chromatography

For a higher degree of purity, the crude product can be purified by column chromatography on silica gel.

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate) containing 1% triethylamine to prevent the amine from tailing on the acidic silica gel.

  • Procedure:

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% hexanes with 1% triethylamine) and pack the column.

    • Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

    • Elute the column with the mobile phase, gradually increasing the polarity.

    • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Characterization of 1-Phenyl-2-amino-3-methylbutane

The identity and purity of the synthesized 1-Phenyl-2-amino-3-methylbutane should be confirmed by standard analytical techniques.

Expected Analytical Data:

  • ¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group, the benzylic protons, the methine proton adjacent to the nitrogen, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group.

  • ¹³C NMR (CDCl₃, 100 MHz): The spectrum should display signals for all 11 carbon atoms in the molecule, including the distinct carbons of the phenyl ring, the benzylic carbon, the two methine carbons, and the two methyl carbons of the isopropyl group.

  • FT-IR (neat): The infrared spectrum should exhibit characteristic absorption bands for N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.

  • Mass Spectrometry (EI): The mass spectrum should show the molecular ion peak (M⁺) at m/z = 163, corresponding to the molecular weight of the product.

Safety Precautions

It is imperative to conduct all experimental work in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 1-Phenyl-3-methyl-2-butanone: May cause skin and eye irritation. [7]Handle with care.

  • Sodium Borohydride (NaBH₄): Flammable solid. Reacts with water and acids to produce flammable hydrogen gas. Handle in a dry environment.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): Reacts with water and moisture. [8][9][10][11]Handle under an inert atmosphere if possible.

  • Palladium on Carbon (Pd/C): Flammable solid, especially when dry and saturated with hydrogen. [8][10]Handle in a wet state and under an inert atmosphere.

  • Ammonium Chloride (NH₄Cl): Harmful if swallowed and causes serious eye irritation. [9][11][12]Avoid creating dust.

  • Flammable Solvents (Methanol, Ethanol, Diethyl Ether, etc.): Highly flammable. Keep away from ignition sources.

  • Corrosive Reagents (HCl, NaOH): Cause severe skin burns and eye damage. Handle with extreme care.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • AK Scientific, Inc. (n.d.).
  • Cole-Parmer. (2005, July 12). Material Safety Data Sheet - Sodium triacetoxyborohydride.
  • Apollo Scientific. (2023, July 6).
  • lifechem pharma. (2024, August 28). Safety And Handling Guidelines For Sodium Triacetoxyborohydride.
  • Fisher Scientific. (2015, January 16).
  • Fisher Scientific. (n.d.).
  • Vapourtec Ltd. (n.d.).
  • Grokipedia. (n.d.). Leuckart reaction.
  • Boston University. (2011, July 14).
  • Reddit. (2025, January 1).
  • Synple Chem. (n.d.).
  • Wikipedia. (n.d.). Leuckart reaction.
  • University of Colorado Boulder. (n.d.). Acid-Base Extraction.1.
  • Benchchem. (2025).
  • ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of...
  • Tokyo Chemical Industry Co., Ltd. (2024, September 16). TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride.
  • Wikipedia. (n.d.).
  • Wikipedia. (n.d.). Acid–base extraction.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 3-Methyl-1-phenyl-2-butanone.
  • Sigma-Aldrich. (n.d.). Sodium Triacetoxyborohydride.
  • Yang, L., Dai, R., Liu, W., & Deng, Y. (n.d.).
  • Master Organic Chemistry. (2017, September 1).
  • The Royal Society of Chemistry. (2013).
  • Bloom Tech. (2023, June 2). How do you prepare sodium triacetoxyborohydride?.
  • Benchchem. (2025). Technical Support Center: Purification of 1-Amino-2-methyl-4-phenylbutan-2-ol.
  • Apodaca, R., & Xiao, W. (2001). Direct Reductive Amination of Aldehydes and Ketones Using Phenylsilane: Catalysis by Dibutyltin Dichloride. Organic Letters, 3(11), 1745–1748.
  • Fisher Scientific. (n.d.).
  • The Royal Society of Chemistry. (n.d.). Visible-Light-Promoted Metal-Free Approach for the NH Insertions by Using Donor/Donor Diazo Precursors.
  • YouTube. (2020, March 22). Acid-Base Extraction Tutorial.
  • The Vespiary. (n.d.). studies on the leuckart reaction.
  • ChemicalBook. (n.d.). 3-METHYL-1-PHENYL-2-BUTANONE(2893-05-2) 1H NMR spectrum.
  • ACS Figshare. (2013, September 6).
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • Stenutz. (n.d.). 1-phenyl-2-amino-3-methylbutane.
  • Apollo Scientific. (n.d.). 3-Methyl-1-phenyl-2-butanone.
  • Benchchem. (2025).
  • Web.mnstate.edu. (n.d.). Liquid/liquid Extraction.
  • Sigma-Aldrich. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). 3-Methyl-1-phenyl-2-butanone.
  • The Royal Society of Chemistry. (2012, July 26). Cu-catalysed reductive amination of ketones with anilines using molecular hydrogen.
  • ChemicalBook. (n.d.). 3-METHYL-1-PHENYL-2-BUTANONE(2893-05-2) 13C NMR spectrum.
  • ResearchGate. (n.d.).
  • Sorbead India. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • ResearchGate. (n.d.).
  • Sigma-Aldrich. (n.d.). (S)-(+)-2-Amino-3-methylbutane.

Sources

Application

Application Note: Storage, Stability, and Handling Protocols for 1-Phenyl-2-amino-3-methylbutane Solutions

Abstract 1-Phenyl-2-amino-3-methylbutane (α-isopropylphenethylamine) is a sterically hindered primary amine utilized in neurochemical research, analytical standardizations, and drug development. Because of its specific s...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

1-Phenyl-2-amino-3-methylbutane (α-isopropylphenethylamine) is a sterically hindered primary amine utilized in neurochemical research, analytical standardizations, and drug development. Because of its specific structural features, maintaining the integrity of its solutions requires strict environmental controls. This application note provides a field-validated, mechanistic guide to mitigating its primary degradation vectors—specifically atmospheric carbon dioxide absorption and oxidative degradation—ensuring reproducible downstream experimental results.

Chemical Profile and Degradation Causality

1-Phenyl-2-amino-3-methylbutane features a primary amine adjacent to a bulky isopropyl group. While this steric hindrance provides a minor kinetic barrier compared to straight-chain phenethylamines, the free base remains highly susceptible to two primary degradation pathways:

  • Carbon Dioxide Adduct Formation (Nucleophilic Attack): The most aggressive degradation pathway for free base primary amines is their reaction with atmospheric carbon dioxide. The nitrogen's lone pair acts as a nucleophile, attacking the electrophilic carbon of CO₂ to form a zwitterionic intermediate. This rapidly resolves into [1]. This reaction silently depletes the effective concentration of your stock solution and introduces particulate impurities that can foul chromatography columns or biological assays.

  • Oxidative Degradation: Exposure to ambient oxygen and ultraviolet (UV) light catalyzes the autoxidation of the amine. This typically leads to the formation of N-oxides, hydroxylamines, or corresponding aldehyde byproducts. Converting the compound to a protonated form (e.g., a hydrochloride salt) ties up the nitrogen's lone pair, making it significantly more stable against [2].

DegradationPathways API 1-Phenyl-2-amino- 3-methylbutane (Free Base) O2 Oxygen / UV Light (Oxidation) API->O2 Exposure CO2 Atmospheric CO2 (Nucleophilic Attack) API->CO2 Exposure Deg1 Hydroxylamines & Aldehyde Byproducts O2->Deg1 Degradation Deg2 Insoluble Carbamate / Carbonate Salts CO2->Deg2 Precipitation

Primary degradation pathways of 1-Phenyl-2-amino-3-methylbutane upon environmental exposure.

Storage Guidelines and Solvent Selection

To establish a self-validating stability environment, storage conditions must completely isolate the compound from the causal factors of degradation. Elevated temperatures exponentially increase the kinetics of[3].

  • Atmosphere: Solutions must be prepared and sealed under an inert atmosphere. Argon is strongly preferred over Nitrogen because it is denser than air, allowing it to form a protective "blanket" over the liquid surface inside the vial.

  • Solvent Selection:

    • Recommended: HPLC-grade Acetonitrile or Methanol. Both must be thoroughly degassed prior to use to remove dissolved O₂ and CO₂.

    • Strictly Avoid: Chloroform and Dichloromethane (unless heavily stabilized), as primary amines can react with trace phosgene degradation products. Unpurified ethers (e.g., THF) must be avoided due to the rapid formation of peroxides that will instantly oxidize the amine.

Quantitative Stability Matrix
Storage ConditionSolventAtmosphereTemperatureEstimated Shelf-Life (Free Base)Estimated Shelf-Life (HCl Salt)
Optimal Acetonitrile (Degassed)Argon-20°C> 12 Months> 24 Months
Sub-Optimal MethanolAmbient Air4°C2 - 4 Weeks6 - 12 Months
High-Risk Chloroform (Unstabilized)Ambient Air25°C< 48 Hours1 - 2 Weeks
Experimental Protocols: A Self-Validating System

The following methodologies ensure that the preparation of the amine solution (Protocol A) is directly verifiable by analytical quality control (Protocol B).

Protocol A: Preparation of Ultra-Stable Stock Solutions (Inert Workflow)

Objective: Prepare a 10 mM working stock while completely preventing CO₂ adduct formation.

  • Solvent Degassing: Sparge HPLC-grade Acetonitrile with high-purity Argon gas for a minimum of 15 minutes. This physical displacement removes dissolved electrophiles and oxidants.

  • Thermal Equilibration: Allow the lyophilized vial of 1-Phenyl-2-amino-3-methylbutane to reach room temperature inside a desiccator before opening. Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture, which accelerates carbonate precipitation.

  • Inert Dissolution: Inside a glovebox (or under a continuous, gentle Argon stream on the benchtop), dissolve the required mass of the free base into the degassed solvent.

  • Aliquoting: Dispense the solution into pre-dried, amber glass HPLC vials. Amber glass is mandatory to block UV-catalyzed radical initiation.

  • Sealing and Storage: Blanket the headspace of each vial with Argon gas, immediately seal with PTFE/Silicone lined septa caps, and transfer to a -20°C freezer.

Protocol B: Real-Time Stability Assessment (HPLC-UV/MS)

Objective: Validate the integrity of the stored solution prior to critical downstream assays.

  • Sample Preparation: Retrieve a single-use aliquot from the -20°C freezer and allow it to equilibrate to room temperature.

  • Chromatography Setup: Inject 5 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase: Run a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Causality Note: The acidic mobile phase ensures the amine is fully protonated during the run, which prevents secondary interactions with free silanols on the column and yields sharp, symmetrical peaks.

  • Mass Validation: Monitor via ESI+ Mass Spectrometry.

    • Confirm the parent mass [M+H]+ .

    • Validation Check: Screen for a mass shift of +44 Da (indicative of carbamate formation) or +16 Da (indicative of N-oxidation). The absence of these peaks validates that Protocol A was executed successfully.

ProtocolWorkflow Step1 Solvent Degassing (Argon Sparge) Step2 Inert Dissolution Step1->Step2 Step3 Amber Vial Aliquoting Step2->Step3 Step4 Argon Blanket & PTFE Seal Step3->Step4 Step5 -20°C Storage Step4->Step5 Step6 HPLC-MS Validation Step5->Step6 Prior to use

Step-by-step workflow for the preparation and validation of amine stock solutions.

Salt Conversion for Long-Term Archiving

If the free base form is not strictly required for your specific application, converting 1-Phenyl-2-amino-3-methylbutane to its hydrochloride (HCl) salt is the most robust method for long-term archiving. Protonation of the primary amine eliminates its nucleophilic character, rendering the molecule completely inert to atmospheric CO₂ and highly resistant to[4]. To achieve this, simply titrate the free base solution with a stoichiometric equivalent of ethereal HCl, collect the resulting precipitate, and store the dried salt at -20°C.

References
  • PubChem. "Phenethylamine, CID 1001 - Experimental Properties." National Center for Biotechnology Information. Available at: [Link]

  • Pinto, D. D. D., et al. "Stability of Structurally Varied Aqueous Amines for CO2 Capture." Industrial & Engineering Chemistry Research, vol. 60, no. 15, 2021. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Yield in the Synthesis of 1-Phenyl-2-amino-3-methylbutane

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals synthesizing 1-phenyl-2-amino-3-methylbutane (also known as α -isopropylphenethy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals synthesizing 1-phenyl-2-amino-3-methylbutane (also known as α -isopropylphenethylamine).

The primary synthetic bottleneck for this molecule is the severe steric hindrance around the C2 position of the precursor, 3-methyl-1-phenyl-2-butanone , caused by the adjacent isopropyl and benzyl groups. This guide addresses the root causes of low yields and provides field-proven, self-validating protocols to overcome them.

Chemical Synthesis & Steric Hindrance

FAQ 1: Why am I recovering mostly 3-methyl-1-phenyl-2-butanol instead of the target amine during reductive amination?

Causality & Expert Insight: This is a classic kinetic versus thermodynamic problem. The steric bulk of the isopropyl group significantly retards the nucleophilic attack of ammonia on the carbonyl carbon, making imine formation exceptionally slow. If a strong, unselective reducing agent like sodium borohydride ( NaBH4​ ) is present in a "one-pot" mixture, it will rapidly reduce the unreacted ketone to the corresponding alcohol (3-methyl-1-phenyl-2-butanol) much faster than the imine can form.

Solution: You must decouple the imine formation from the reduction step, or use a highly selective reducing agent. The industry standard is to employ a Lewis acid dehydrating agent, such as Titanium(IV) isopropoxide ( Ti(O−i−Pr)4​ ), to drive the imine equilibrium to completion before introducing a mild hydride source. Alternatively, Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) can be used, as it is exceptionally mild and selectively reduces iminium ions over ketones[1].

FAQ 2: How do I prevent over-alkylation (formation of secondary/tertiary amines)?

Causality & Expert Insight: Once the primary amine (1-phenyl-2-amino-3-methylbutane) forms, it is more nucleophilic than the starting ammonia. It can attack unreacted ketone, forming a secondary amine.

Solution: Use a large stoichiometric excess of the ammonia source (e.g., 5-10 equivalents of ammonium acetate) and ensure the ketone is the limiting reagent[2]. The steric bulk of the isopropyl group actually works in your favor here, as the formation of the secondary imine is highly disfavored.

Biocatalytic Approaches for High Enantiopurity

FAQ 3: Traditional chemical methods yield racemates. Is there a greener, stereoselective alternative that avoids heavy metals?

Causality & Expert Insight: Yes. Amine dehydrogenases (AmDHs) can catalyze the asymmetric reductive amination of ketones using ammonia and NADH[3]. However, 3-methyl-1-phenyl-2-butanone is highly hydrophobic, leading to poor solubility and low conversion rates in standard aqueous buffers[4].

Solution: Implement a biphasic reaction system. By dissolving the hydrophobic ketone in an organic solvent (e.g., heptane or methyl tert-butyl ether) and layering it over an aqueous buffer containing the AmDH, ammonia, and a cofactor regeneration system (Formate Dehydrogenase, FDH), you facilitate continuous phase-transfer of the substrate[5]. This prevents enzyme inhibition while driving high enantiomeric excess (>99% ee)[6].

Quantitative Data Summary

The following table summarizes the expected outcomes based on the synthetic route chosen.

Synthesis MethodReagentsTarget Amine Yield (%)Alcohol Byproduct (%)Enantiomeric Excess (ee)
Direct Reductive Amination NH4​OAc , NaBH4​ , MeOH< 20%> 70%Racemic (0% ee)
Indirect Reductive Amination Ti(O−i−Pr)4​ , NH3​ , NaBH4​ 65 - 75%< 10%Racemic (0% ee)
Selective Direct Amination NH4​OAc , NaBH(OAc)3​ , DCE70 - 85%< 5%Racemic (0% ee)
Biphasic Biocatalysis AmDH, FDH, NH3​ , Heptane/Buffer80 - 90%Not Detected> 99% (S or R)

Experimental Protocols

Protocol 1: Selective Chemical Amination using NaBH(OAc)3​

Self-Validating Note: The reaction mixture will remain a suspension. The slow dissolution of the borohydride indicates controlled, selective reduction.

  • Reagent Mixing: In a flame-dried flask under an inert atmosphere (Argon/ N2​ ), dissolve 1.0 eq of 3-methyl-1-phenyl-2-butanone in 1,2-dichloroethane (DCE) to a concentration of 0.2 M[1].

  • Amine Addition: Add 5.0 eq of ammonium acetate ( NH4​OAc ). Stir at room temperature for 30 minutes to initiate imine formation.

  • Reduction: Add 1.5 eq of Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) portion-wise.

  • Incubation: Stir the mixture at room temperature for 24-48 hours. Causality: The extended time is strictly required to overcome the steric hindrance of the isopropyl group[1].

  • Quenching & Workup: Quench the reaction by carefully adding saturated aqueous NaHCO3​ . Extract the aqueous layer with ethyl acetate, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol 2: Biphasic Biocatalytic Amination using AmDH

Self-Validating Note: Successful phase transfer is indicated by the gradual depletion of the ketone in the organic layer without protein precipitation at the interface.

  • Aqueous Phase Preparation: Prepare a 5 M ammonium formate buffer ( NH4​HCO2​/NH4​OH ) adjusted to pH 9.6[5]. Dissolve 1 mM NAD+ , 0.25 mg/mL of Amine Dehydrogenase (e.g., F-AmDH), and 10 U/mL of Formate Dehydrogenase (FDH) in this buffer[5].

  • Organic Phase Preparation: Dissolve 3-methyl-1-phenyl-2-butanone in an organic solvent (e.g., heptane or methyl tert-butyl ether) to a concentration of 150 mM[5].

  • Biphasic Reaction: Combine the organic and aqueous phases in a 1:4 volume ratio ( Vorg​/Vaq​=0.25 ) in a sealed reaction vessel[5].

  • Incubation: Incubate the biphasic mixture at 35 °C with vigorous orbital shaking (e.g., 250 rpm) for 24-48 hours[5]. Causality: Vigorous mixing maximizes the interfacial surface area, ensuring continuous phase transfer of the hydrophobic ketone into the aqueous phase where the enzyme resides, without causing enzyme denaturation.

  • Extraction: Separate the organic layer. Extract the aqueous layer once more with fresh MTBE. Combine the organic layers and evaporate to yield the highly enantioenriched amine.

Visualizations

ChemicalPathway Ketone 3-Methyl-1-phenyl-2-butanone Imine Imine Intermediate (Sterically Hindered) Ketone->Imine Ti(OiPr)4 or AcOH (Drives Equilibrium) Alcohol 3-Methyl-1-phenyl-2-butanol (Undesired Byproduct) Ketone->Alcohol Direct NaBH4 (Premature Reduction) Ammonia Ammonia Source Ammonia->Imine Amine 1-Phenyl-2-amino-3-methylbutane (Target Product) Imine->Amine NaBH(OAc)3 (Selective Reduction)

Chemical pathway showing successful imine formation versus premature reduction.

Biocatalysis Ketone Ketone (Organic Phase) AqueousKetone Ketone (Aqueous Phase) Ketone->AqueousKetone Phase Transfer AmDH Amine Dehydrogenase (AmDH) AqueousKetone->AmDH Amine Chiral Amine AmDH->Amine NH3 NAD NAD+ AmDH->NAD FDH Formate Dehydrogenase (FDH) NADH NADH FDH->NADH Formate -> CO2 NADH->AmDH Hydride Transfer NAD->FDH

Biphasic biocatalytic cycle using AmDH and FDH for the synthesis of chiral amines.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link][1]

  • Au, S. K., Bommarius, B. R., & Bommarius, A. S. (2014). Biphasic Reaction System Allows for Conversion of Hydrophobic Substrates by Amine Dehydrogenases. ACS Catalysis, 4(11), 4021–4026. URL:[Link][4]

Sources

Optimization

Technical Support Center: Troubleshooting Low Enantiomeric Excess in Phenylamine Synthesis

Welcome to the Technical Support Center for chiral amine synthesis. Phenylamines (amines featuring a chiral center adjacent to a phenyl ring) are highly valuable building blocks in pharmaceutical development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chiral amine synthesis. Phenylamines (amines featuring a chiral center adjacent to a phenyl ring) are highly valuable building blocks in pharmaceutical development. However, achieving and maintaining high enantiomeric excess (ee) during their synthesis via Asymmetric Reductive Amination (ARA) or asymmetric imine hydrogenation is notoriously challenging.

This guide is designed for researchers and process chemists to diagnose, troubleshoot, and resolve ee degradation through mechanistic understanding and self-validating experimental design.

Diagnostic Workflow for Enantiomeric Excess Degradation

Before adjusting your catalytic system, you must determine when the loss of chirality occurs. The following decision tree isolates the root cause of ee degradation.

Troubleshooting_Low_ee Start Observation: Low Enantiomeric Excess (ee) Split1 When does the ee drop occur? (Check via in-process chiral HPLC) Start->Split1 Path1 During Reaction Phase Split1->Path1 Path2 During Workup / Isolation Split1->Path2 React_1 E/Z Imine Geometry Mixture Path1->React_1 React_2 Achiral Background Reduction Path1->React_2 React_3 Catalyst Poisoning / Product Inhibition Path1->React_3 Workup_1 Base-Catalyzed Racemization Path2->Workup_1 Workup_2 Metal-Catalyzed Reversible Dehydrogenation Path2->Workup_2 Sol_React1 Use Enantioconvergent Catalyst or TFE Solvent React_1->Sol_React1 Sol_React2 Tune Hydride Source & Lower Temperature React_2->Sol_React2 React_3->Sol_React2 Sol_Workup1 Use Mild Base (NaHCO3) at 0°C Workup_1->Sol_Workup1 Sol_Workup2 Quench Catalyst Immediately Workup_2->Sol_Workup2

Diagnostic flowchart for isolating the root causes of low enantiomeric excess in phenylamine synthesis.

Troubleshooting Guides & FAQs

Q1: My in-process reaction aliquot shows 98% ee, but my isolated phenylamine drops to 75% ee. What is causing this?

A1: Base-Catalyzed Racemization during Workup. Phenylamines possess a highly activated benzylic C-H bond adjacent to the chiral center. When using strong bases like NaOH or KOH during the aqueous extraction phase to free-base the amine, this proton can be abstracted, forming an achiral enamine or carbanion intermediate that rapidly racemizes upon reprotonation[1].

  • Causality: The thermodynamic stability of the benzylic anion lowers the activation energy for deprotonation. Prolonged exposure to high pH at room temperature drives the racemization.

  • Solution: Switch to a milder base such as saturated aqueous sodium bicarbonate (NaHCO₃)[1]. Perform all extractions at 0 °C to kinetically suppress the deprotonation rate, and utilize aprotic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc) to minimize proton exchange[1].

Q2: I am using an Iridium-catalyzed asymmetric hydrogenation of a phenylketimine. The reaction stalls at 60% ee. How can I optimize the catalytic cycle?

A2: Address E/Z Isomerization and Solvent Effects. Unlike ketones, acyclic imines exist as a mixture of E and Z isomers[2]. Because the chiral metal complex presents a specific chiral pocket, the E and Z isomers often coordinate differently, leading to opposite enantiomers (enantiodivergent hydrogenation)[3]. If your catalyst is not enantioconvergent, the final ee will merely reflect the initial E/Z ratio of your substrate.

  • Causality: The barrier for E/Z isomerization is often higher than the rate of hydrogenation. If the catalyst reduces both isomers at similar rates but with opposite facial selectivities, the ee plummets.

  • Solution: Change the solvent to a fluorinated alcohol, specifically 2,2,2-Trifluoroethanol (TFE) . TFE acts as a powerful hydrogen-bond donor, activating the imine nitrogen and stabilizing the transition state, which significantly increases both reactivity and enantioselectivity[2]. Alternatively, employ an enantioconvergent Ir-N,P catalyst designed to reduce E/Z mixtures to a single enantiomer[3].

Q3: In my Asymmetric Reductive Amination (ARA) protocol, I suspect an achiral background reaction is competing with my chiral catalyst. How do I prove and prevent this?

A3: Hydride Source Tuning and Kinetic Control. In ARA, the imine is formed in situ and subsequently reduced. If the reducing agent (e.g., H₂, silanes, or borohydrides) can reduce the imine without the chiral catalyst's involvement, a racemic background product is generated[4].

  • Causality: The uncatalyzed reduction pathway has a lower activation energy than the catalyzed pathway under your current conditions, or the chiral ligand has dissociated from the metal center.

  • Solution: Run a control experiment without the chiral ligand. If product forms, you have a background reaction. To suppress it, lower the reaction temperature (e.g., from 25 °C to 0 °C) to favor the lower-energy catalyzed pathway. Additionally, ensure the use of bulky, less reactive hydride sources (like Hantzsch esters) that strictly require Lewis acid/metal activation to transfer a hydride[5].

Quantitative Data: Parameter Effects on Enantiomeric Excess

The following table synthesizes the expected impact of various reaction parameters on the enantiomeric excess of phenylamines, providing a baseline for your optimization efforts.

Reaction ParameterSub-optimal ConditionOptimized ConditionTypical Impact on eeMechanistic Rationale
Solvent (Hydrogenation) DCM or Toluene2,2,2-Trifluoroethanol (TFE)+20% to +40%TFE provides a proton shuttle network, activating the C=N bond and stabilizing the stereocontrolling transition state[2].
Workup Base 1M NaOH (Strong Base)Sat. NaHCO₃ (Mild Base)Prevents 10–30% lossPrevents base-catalyzed deprotonation of the activated benzylic C-H bond[1].
Workup Temperature 25 °C (Room Temp)0 °C to 5 °CPrevents 5–15% lossKinetically slows down both base-catalyzed racemization and metal-catalyzed reversible dehydrogenation[1].
Imine Geometry Mixed E/Z (Standard)Enantioconvergent Catalyst+30% to +50%Ensures both E and Z isomers are reduced to the same stereoisomer via dynamic kinetic resolution or convergent pathways[3].

Self-Validating Experimental Protocol

To ensure scientific integrity, your protocol must validate the catalyst's performance independently of downstream processing errors. The following is a self-validating methodology for the Asymmetric Hydrogenation of Phenylketimines .

Phase 1: Preparation & Baseline Establishment
  • Substrate Verification: Dissolve the synthesized phenylketimine in CDCl₃ and perform ¹H-NMR. Quantify the E/Z isomer ratio. Note: If the ratio is near 1:1, an enantioconvergent catalyst is strictly required.

  • Catalyst Activation: In a nitrogen-filled glovebox, weigh 1.0 mol% of the chosen Iridium(III) chiral complex (e.g., Ir-MaxPHOX)[5]. Dissolve in anhydrous TFE (0.1 M relative to substrate).

Phase 2: Reaction Execution
  • Pressurization: Transfer the mixture to a high-pressure reactor. Purge with H₂ gas three times, then pressurize to 30 bar.

  • Temperature Control: Maintain the reaction at 0 °C to suppress achiral background reduction.

Phase 3: In-Process Validation (Critical Step)
  • Intrinsic ee Measurement: At approximately 10% theoretical conversion (e.g., after 30 minutes), carefully vent the reactor and extract a 50 µL aliquot.

  • Immediate Quench: Dilute the aliquot immediately in 1 mL of HPLC-grade Hexane/Isopropanol (90:10) to crash out the catalyst and halt the reaction.

  • Analysis: Run this sample on a chiral stationary phase HPLC.

    • Causality Check: This step measures the intrinsic enantioselectivity of the catalyst before product inhibition (amine binding to the metal) or prolonged exposure to the reaction environment can degrade the ee[2]. If this ee is low, the issue is your catalyst/ligand choice. If this ee is high but the final isolated ee is low, the issue is in the workup.

Phase 4: Quench and Isolation
  • Reaction Termination: Once full conversion is reached (check via TLC or GC), vent the H₂ gas.

  • Cold Workup: Transfer the crude mixture to a separatory funnel pre-chilled to 0 °C.

  • Mild Extraction: Add ice-cold saturated aqueous NaHCO₃ to neutralize any acidic additives. Extract with ice-cold DCM (3 x 20 mL)[1].

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a water bath temperature not exceeding 25 °C to yield the final enantioenriched phenylamine.

References

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation Chemical Reviews - ACS Publications[Link]

  • Stereoselective Reduction of Imino Groups Thieme Connect [Link]

  • Direct Asymmetric Hydrogenation of N-Methyl and N-Alkyl Imines with an Ir(III)H Catalyst Journal of the American Chemical Society[Link]

  • Convergent and Tandem Strategies in Iridium-Catalyzed Asymmetric Hydrogenation of Olefins DiVA portal [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1-Phenyl-2-amino-3-methylbutane

Welcome to the technical support center for the purification of 1-Phenyl-2-amino-3-methylbutane. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encount...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 1-Phenyl-2-amino-3-methylbutane. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound. We provide in-depth, field-proven insights in a direct question-and-answer format, focusing on the causality behind experimental choices to ensure both high purity and yield.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter. The solutions provided are grounded in fundamental chemical principles and validated laboratory practices.

Part 1: Initial Assessment & General Purification

Q1: What are the most common types of impurities I might find in my crude 1-Phenyl-2-amino-3-methylbutane sample?

A1: Impurities in your sample typically originate from the synthetic route employed. Common classes of impurities include:

  • Unreacted Starting Materials: Depending on the synthesis, this could include precursors like phenylacetone derivatives or valine analogues.

  • Reaction Byproducts: Side-products from incomplete reactions or alternative reaction pathways.

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts used during the synthesis.

  • Solvent Residues: High-boiling point solvents (e.g., DMF, DMSO) that are difficult to remove under standard rotary evaporation.[1]

  • Stereoisomers: If a non-stereoselective synthesis was used, your product will be a racemic mixture of enantiomers or a mixture of diastereomers, which are technically impurities if a single stereoisomer is desired.

Q2: What is the best first step for purifying my crude reaction mixture?

A2: For a crude mixture containing a basic amine like 1-Phenyl-2-amino-3-methylbutane, an Acid-Base Extraction is almost always the most effective initial purification step.[2] This technique powerfully separates your basic product from acidic and neutral impurities. The amine is protonated with an acid to form a water-soluble ammonium salt, which partitions into the aqueous phase. Neutral and acidic impurities remain in the organic phase.[3][4] Subsequently, basifying the aqueous layer regenerates the free amine, which can be extracted back into an organic solvent.[3][4][5]

AcidBaseExtraction cluster_start Start cluster_extraction Extraction Step cluster_recovery Product Recovery start Crude Product in Organic Solvent (e.g., Diethyl Ether) add_acid Add Aqueous Acid (e.g., 1M HCl) start->add_acid Transfer to sep_funnel Separatory Funnel shake Shake & Vent sep_funnel->shake add_acid->sep_funnel separate Separate Layers shake->separate organic_layer Organic Layer (Neutral & Acidic Impurities) separate->organic_layer Top Layer aqueous_layer Aqueous Layer (Protonated Amine Salt) separate->aqueous_layer Bottom Layer add_base Add Aqueous Base (e.g., 2M NaOH) to pH > 10 aqueous_layer->add_base extract_org Extract with Organic Solvent add_base->extract_org final_product Pure Amine in Organic Layer extract_org->final_product caption *Relative position depends on solvent density.

Fig 1. Workflow for Acid-Base Extraction of an Amine.
Part 2: Troubleshooting Specific Purification Techniques

Q3: I'm performing an acid-base extraction, but an emulsion formed in my separatory funnel. How do I resolve this?

A3: Emulsions are common and are typically caused by soaps formed from the saponification of greasy impurities or by high concentrations of dissolved materials that increase the viscosity of a layer.

Troubleshooting Emulsions:

Strategy Mechanism
Patience Allow the funnel to stand undisturbed for 10-20 minutes; gravity can often resolve minor emulsions.
Add Brine Add a saturated aqueous NaCl solution. This increases the ionic strength and density of the aqueous layer, forcing separation.
Gentle Swirling Gently swirl the funnel instead of vigorous shaking. This can break up the microscopic droplets.

| Filtration | Filter the entire mixture through a pad of Celite or glass wool. This can physically disrupt the emulsion. |

Q4: I'm trying to purify my product by recrystallization, but it's "oiling out" instead of forming crystals. What's wrong?

A4: "Oiling out" occurs when the solid melts in the hot solvent or its solubility is exceeded at a temperature above its melting point, causing it to separate as a liquid.[1] This is a common problem when the melting point of the solute is lower than the boiling point of the recrystallization solvent.

Solutions for Oiling Out:

  • Lower the Temperature: Reheat the solution until the oil redissolves, then allow it to cool much more slowly. A slower cooling rate promotes proper crystal lattice formation.

  • Add More Solvent: Your solution might be too concentrated. Add more hot solvent to ensure the compound remains dissolved until the solution has cooled further.

  • Change Solvents: Select a solvent with a lower boiling point. The ideal solvent dissolves the compound when hot but not when cold.[6]

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal to provide a nucleation point.[7]

Q5: My amine is streaking badly on my silica gel column. How can I get clean separation?

A5: Amines are basic and interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This leads to irreversible binding and significant tailing or "streaking" of the compound down the column, resulting in poor separation.

Improving Amine Chromatography on Silica:

  • Deactivate the Silica: Before running the column, flush the silica gel with your eluent containing a small amount of a volatile base. A common practice is to add 0.5-1% triethylamine (Et₃N) or ammonia (as a 7N solution in methanol) to the mobile phase. This base will occupy the acidic sites on the silica, allowing your amine to elute cleanly.

  • Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase like neutral or basic alumina.[7]

  • Protect the Amine: In some cases, you can temporarily convert the amine to a less polar, non-basic derivative like a carbamate (e.g., Boc or Cbz derivative) before chromatography. The protecting group can then be removed after purification.

Fig 2. Troubleshooting Logic for Low Purification Yield.

Detailed Experimental Protocols

Protocol 1: General Acid-Base Extraction

This protocol is designed for the initial cleanup of a crude reaction mixture assumed to be in an organic solvent like diethyl ether or ethyl acetate.

  • Dissolution: Ensure your crude product is fully dissolved in a water-immiscible organic solvent (~50-100 mL). Transfer this solution to a separatory funnel.

  • Acidic Wash: Add an equal volume of 1M HCl to the funnel. Stopper the funnel, invert, and open the stopcock to vent. Shake for 30-60 seconds, venting frequently.[2]

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask. This layer contains your protonated amine salt.

  • Re-extraction (Optional but Recommended): To maximize recovery, add another portion of 1M HCl to the organic layer in the funnel, shake, and combine the aqueous layer with the first one.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 2M NaOH solution while stirring until the solution is strongly basic (pH > 10, check with pH paper).[3][4] You may see the free amine precipitate or form an oil.

  • Product Extraction: Return the basic aqueous solution to the separatory funnel. Add a fresh portion of organic solvent (e.g., diethyl ether), shake, and separate. This time, your purified amine product is in the organic layer.

  • Drying and Concentration: Collect the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified 1-Phenyl-2-amino-3-methylbutane.

Protocol 2: Recrystallization from an Ethanol/Water System

This method is useful for purifying the amine after converting it to a more crystalline salt, such as the hydrochloride salt.

  • Salt Formation: Dissolve your purified free amine in a minimal amount of ethanol. Slowly add a concentrated solution of HCl in ethanol or isopropanol dropwise until the solution is acidic. The hydrochloride salt should precipitate. Collect this crude salt by filtration.

  • Solvent Selection: In a small test tube, determine the appropriate solvent ratio. Add a small amount of the crude salt and add ethanol dropwise while heating until it just dissolves. Then, add water dropwise until the solution becomes cloudy. Add a final drop of ethanol to clarify. This is your target solvent system.

  • Dissolution: In an Erlenmeyer flask, dissolve the bulk of the crude salt in the minimum amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add hot water to the ethanol solution until persistent cloudiness appears. Add a few drops of hot ethanol to redissolve the precipitate. Cover the flask and allow it to cool slowly to room temperature.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize crystal formation.[7]

  • Isolation: Collect the pure crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the crystals in a vacuum oven to remove residual solvent.

Data & Method Comparison

Table 1: Comparison of Primary Purification Techniques

MethodPrincipleBest For RemovingProsCons
Acid-Base Extraction Differential solubility of neutral vs. ionic forms.[2]Acidic, basic, and neutral impurities.High capacity, rapid, inexpensive, great for initial cleanup.Not effective for impurities with similar acidity/basicity; risk of emulsions.
Recrystallization Differential solubility in a solvent at different temperatures.[6][8]Soluble impurities present in smaller amounts.Can yield very high purity material; scalable.Requires a solid compound; yield loss is inevitable; finding a good solvent can be difficult.[6]
Column Chromatography Differential adsorption to a stationary phase.[7]Impurities with different polarities, including isomers.High resolution; versatile for many compound types.Can be slow and labor-intensive; requires significant solvent; potential for product loss on column.
Chiral HPLC Differential interaction with a Chiral Stationary Phase (CSP).[9][10]Enantiomers from a racemic mixture.The gold standard for analytical and preparative enantioseparation.[9][11]Expensive columns and instrumentation; lower capacity for preparative scale.

References

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. [Link]

  • Acid–base extraction - Wikipedia. Wikipedia. [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines - MDPI. (2021, September 30). MDPI. [Link]

  • Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. Barnard College. [Link]

  • Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H. (2021, August 25). Royal Society of Chemistry. [Link]

  • How can I recrystallize AIBN? - ResearchGate. (2014, September 5). ResearchGate. [Link]

  • Chiral Chromatography: Principle, Components, Steps, Types, Uses - Microbe Notes. (2025, December 20). Microbe Notes. [Link]

  • Chiral Chromatography In Analytical Chemistry: Advancements And Applications In Enantiomeric Analysis - IJCRT.org. (2024, July 7). International Journal of Creative Research Thoughts. [Link]

  • Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture - CDN. Vanderbilt University. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry. (2023, January 10). American Chemical Society. [Link]

  • Chiral HPLC Separations - Phenomenex. Phenomenex. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Mettler Toledo. [Link]

Sources

Optimization

Technical Support Center: Resolving Aqueous Degradation of 1-Phenyl-2-amino-3-methylbutane

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond superficial fixes and address the fundamental thermodynamic and kinetic drivers of 1-phenyl-2...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond superficial fixes and address the fundamental thermodynamic and kinetic drivers of 1-phenyl-2-amino-3-methylbutane degradation in aqueous media.

By understanding the causality behind these chemical shifts, researchers can implement our field-validated protocols to maintain absolute molecular integrity during drug development and analytical workflows.

Mechanistic Root Cause Analysis

1-Phenyl-2-amino-3-methylbutane (also known as α -isopropylphenethylamine) is a sterically hindered primary aliphatic amine. When dissolved in water as a free base, it is highly reactive and susceptible to two primary degradation pathways:

  • Oxidative Deamination: In the presence of dissolved oxygen and trace transition metals, the primary amine undergoes[1]. This irreversible reaction converts the amine into 3-methyl-1-phenylbutan-2-one and releases ammonia. The bulky isopropyl group does not sufficiently sterically hinder the α -carbon from radical-mediated oxidation.

  • Carbamate Formation: Unprotonated primary amines act as strong nucleophiles. Upon exposure to atmospheric carbon dioxide, the free base rapidly absorbs aqueous CO 2​ to form [2]. This not only depletes the active pharmaceutical ingredient (API) but also drastically alters the pH and solubility profile of the solution.

G PAMB 1-Phenyl-2-amino-3-methylbutane (Free Base in Water) O2 Dissolved O2 & Trace Metals PAMB->O2 Oxidative Pathway CO2 Atmospheric CO2 Absorption PAMB->CO2 Nucleophilic Addition Acid Acidification (pH < 6.0) PAMB->Acid Protonation Ketone 3-Methyl-1-phenylbutan-2-one + NH3 (Oxidation) O2->Ketone Carbamate Insoluble Carbamate Salt (Precipitation) CO2->Carbamate Stable Ammonium Salt (Stable Solution) Acid->Stable

Fig 1: Mechanistic degradation pathways of 1-phenyl-2-amino-3-methylbutane in water.

Troubleshooting Guides & FAQs

Q1: My aqueous stock solution turns cloudy and forms a white precipitate after a few days on the bench. What is happening? A: This is a classic symptom of carbamate formation. When the solution is exposed to ambient air, atmospheric CO 2​ dissolves into the water to form carbonic acid/bicarbonate. The free primary amine reacts with these species to form a carbamate salt[3]. Because carbamate salts of bulky aliphatic amines have significantly lower aqueous solubility than the parent amine, they precipitate out of solution. Fix: Always store solutions in tightly sealed, argon-purged containers, or formulate the compound as an acidic salt (pH < 6) to eliminate nucleophilicity.

Q2: I am observing a steady decrease in the active concentration via HPLC, but there is no precipitate. Why? A: You are likely observing oxidative deamination. Trace heavy metals (e.g., Cu 2+ , Fe 3+ ) leached from glassware or present in lower-grade solvents catalyze the transfer of electrons from the amine to dissolved oxygen, forming 3-methyl-1-phenylbutan-2-one. Fix: Utilize LC-MS grade water, add a metal chelator (e.g., 0.1 mM EDTA), and degas the solvent to remove dissolved O 2​ .

Q3: How does pH manipulation resolve both degradation issues simultaneously? A: By lowering the pH below the amine's pK a​ (typically ~9.5 for aliphatic amines), you force the molecule into its protonated ammonium state (R-NH 3+​ ). The protonated amine lacks a lone pair of electrons, rendering it entirely non-nucleophilic (halting carbamate formation) and highly resistant to oxidation. This is the foundational principle behind our stabilization protocol.

Experimental Protocols for Stability Validation

To ensure absolute reproducibility, follow this self-validating methodology for preparing ultra-stable aqueous stock solutions.

Protocol: Preparation of Oxidation-Resistant Aqueous Stocks

This protocol utilizes thermodynamic forcing (protonation) and kinetic barriers (degassing/chelation) to halt degradation.

Step 1: Solvent Preparation

  • Obtain 100 mL of ultra-pure Milli-Q water (18.2 M Ω⋅ cm).

  • Add 0.1 mM EDTA to the water to sequester catalytic trace metals.

  • Sparge the solution with high-purity Argon gas for 30 minutes to displace dissolved oxygen and CO 2​ .

Step 2: API Dissolution & Acidification

  • Under an inert atmosphere (e.g., a glove box or continuous Argon stream), dissolve the required mass of 1-phenyl-2-amino-3-methylbutane free base into the degassed water.

  • Immediately titrate the solution dropwise with 0.1 M HCl until the pH reaches 5.0 ± 0.2.

  • Self-Validating Check: Monitor the pH for 15 minutes. If the pH drifts upward, unreacted free base is still dissolving. Continue titration until the pH remains strictly stable at 5.0, confirming 100% conversion to the ammonium salt.

Step 3: Sterilization & Storage

  • Filter the stabilized solution through a 0.22 µm PTFE syringe filter (avoid nylon filters, which can bind amines).

  • Aliquot into amber glass HPLC vials (to prevent photolytic degradation of the benzyl group).

  • Blanket the headspace of each vial with Argon before sealing with PTFE-lined septa. Store at 4°C.

Quantitative Data & Benchmarks

The following table summarizes the degradation kinetics of 1-phenyl-2-amino-3-methylbutane under various experimental conditions, demonstrating the efficacy of the troubleshooting steps provided above.

Formulation ConditionpHAtmosphereTempTrace MetalsHalf-life ( t1/2​ )Primary Degradant
Free Base in DI Water10.2Ambient Air25°CPresent< 48 hoursCarbamate & Ketone
Free Base + 0.1 mM EDTA10.2Ambient Air25°CChelated~5 daysCarbamate
Free Base (Degassed)10.2Argon25°CPresent~14 daysKetone (Trace)
HCl Salt (Optimized) 5.0 Ambient Air 25°C Present > 6 months None Detected
HCl Salt + EDTA + Degassed 5.0 Argon 4°C Chelated > 2 years None Detected

Table 1: Comparative stability benchmarks for 1-phenyl-2-amino-3-methylbutane in aqueous solutions. Quantitative analysis performed via LC-MS/MS monitoring parent ion depletion.

References

  • Title: Catalytic Oxidative Deamination by Water with H2 Liberation Source: Journal of the American Chemical Society URL: [Link]

  • Title: Kinetics and Mechanism of Carbamate Formation from CO2(aq), Carbonate Species, and Monoethanolamine in Aqueous Solution Source: The Journal of Physical Chemistry A URL: [Link]

  • Title: Accelerated reactions of amines with carbon dioxide driven by superacid at the microdroplet interface Source: Chemical Science (RSC Publishing) URL: [Link]

Sources

Troubleshooting

Identifying common by-products in 1-Phenyl-2-amino-3-methylbutane synthesis

Welcome to the technical support center for the synthesis of 1-Phenyl-2-amino-3-methylbutane. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-Phenyl-2-amino-3-methylbutane. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound. Our focus is on identifying and mitigating the formation of common by-products to enhance yield, purity, and stereochemical control.

Introduction

The synthesis of 1-Phenyl-2-amino-3-methylbutane, a chiral amine with significant interest in pharmaceutical development, is primarily achieved through the reductive amination of 1-phenyl-3-methyl-2-butanone or via the Leuckart reaction. While these methods are robust, they are not without their challenges, often leading to the formation of specific by-products that can complicate purification and compromise the quality of the final product. This guide provides a structured approach to understanding, identifying, and overcoming these synthetic hurdles.

Troubleshooting Guide & FAQs

This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.

FAQ 1: What are the most common by-products in the synthesis of 1-Phenyl-2-amino-3-methylbutane?

The primary by-products depend on the synthetic route employed. Here's a summary of the most frequently observed impurities:

Synthetic RouteCommon By-products
Reductive Amination Diastereomers, Unreacted starting material (1-phenyl-3-methyl-2-butanone), Over-alkylation products (if a primary amine is used as the nitrogen source), Reduction of the starting ketone to the corresponding alcohol.
Leuckart Reaction N-formyl-1-phenyl-2-amino-3-methylbutane, Diastereomers, Unreacted starting material (1-phenyl-3-methyl-2-butanone), Polymeric materials.[1][2]
Troubleshooting 1: My reaction mixture shows two closely-eluting spots on TLC/peaks in HPLC. How can I confirm if these are diastereomers?

The presence of two stereocenters in 1-Phenyl-2-amino-3-methylbutane means that the formation of diastereomers is a common challenge.[3]

Causality: The reduction of the imine intermediate formed from the prochiral ketone 1-phenyl-3-methyl-2-butanone can occur from two different faces, leading to the formation of two diastereomers (e.g., (2S,3S) and (2R,3S) if starting from an achiral precursor).

Identification:

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying diastereomers. You will often observe two distinct sets of signals for the protons and carbons near the stereocenters.

  • Chiral HPLC/GC: The most definitive method for separating and quantifying diastereomers is through chiral chromatography.[4][5]

  • Mass Spectrometry (MS): While diastereomers will have the same mass, their fragmentation patterns in techniques like GC-MS can sometimes show subtle differences. However, MS alone is not sufficient for confirmation.

Solution:

  • Diastereoselective Synthesis: To minimize the formation of the undesired diastereomer, consider using a chiral auxiliary or a stereoselective catalyst during the reduction step.

  • Purification: If a mixture of diastereomers is formed, they can often be separated by column chromatography, though this can be challenging due to their similar polarities.[6][7] Recrystallization of a salt of the amine with a chiral acid can also be an effective method for separation.[7][8]

Troubleshooting 2: I performed a Leuckart reaction and my main product appears to be the N-formyl derivative. How can I remove the formyl group?

The Leuckart reaction proceeds through the formation of an N-formyl intermediate, which must be hydrolyzed to yield the final primary amine.[1][9]

Causality: Incomplete hydrolysis of the N-formyl-1-phenyl-2-amino-3-methylbutane intermediate is a common reason for its presence as a major by-product.

Identification:

  • IR Spectroscopy: The N-formyl derivative will show a characteristic amide C=O stretch around 1650-1680 cm⁻¹.

  • NMR Spectroscopy: The presence of a formyl proton signal (around 8 ppm in ¹H NMR) and a formyl carbon signal (around 160 ppm in ¹³C NMR) are indicative of the N-formyl by-product.

  • Mass Spectrometry: The molecular ion of the N-formyl derivative will be 28 amu higher than the desired amine.

Solution:

  • Forced Hydrolysis: The N-formyl group can be removed by heating the reaction mixture with a strong acid (e.g., HCl) or a strong base (e.g., NaOH).[10][11][12] It is crucial to monitor the reaction progress by TLC or HPLC to ensure complete conversion without degradation of the desired product.

FAQ 2: How can I monitor the progress of my reductive amination reaction to avoid the formation of by-products?

Careful reaction monitoring is key to optimizing the synthesis and minimizing by-product formation.

Recommended Techniques:

  • Thin Layer Chromatography (TLC): A quick and effective way to monitor the disappearance of the starting ketone and the appearance of the product amine. Using a suitable stain (e.g., ninhydrin for the primary amine) can help visualize the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS allows for the simultaneous monitoring of starting materials, intermediates, the final product, and volatile by-products. Derivatization may be necessary for these polar compounds.[13]

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent quantitative method for tracking the reaction progress and can also be used to separate diastereomers.[14]

Experimental Protocols

Protocol 1: GC-MS Analysis for By-product Identification

This protocol outlines a general method for the analysis of a reaction mixture from the synthesis of 1-Phenyl-2-amino-3-methylbutane.

1. Sample Preparation (Derivatization): a. To 1 mg of the crude reaction mixture in a vial, add 500 µL of dry pyridine. b. Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). c. Cap the vial tightly and heat at 70°C for 30 minutes. d. Cool the sample to room temperature before injection.

2. GC-MS Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Oven Program:
  • Initial temperature: 100°C, hold for 2 minutes.
  • Ramp: 15°C/min to 280°C.
  • Hold at 280°C for 5 minutes.
  • Injector Temperature: 250°C.
  • MS Transfer Line Temperature: 280°C.
  • Ion Source Temperature: 230°C.
  • Ionization: Electron Ionization (EI) at 70 eV.
  • Mass Range: m/z 40-500.

Expected Fragmentation Patterns:

  • 1-Phenyl-2-amino-3-methylbutane (TMS derivative): Look for characteristic fragments resulting from the loss of a methyl group, an isopropyl group, and cleavage at the benzylic position.

  • 1-phenyl-3-methyl-2-butanone: Will show fragments corresponding to the benzyl cation (m/z 91) and the acylium ion.

  • N-formyl-1-phenyl-2-amino-3-methylbutane (TMS derivative): The molecular ion will be 28 amu higher than the silylated amine. Fragmentation will likely involve the loss of the formyl group.

Visualizations

Synthetic Pathways and By-product Formation

Synthesis_Byproducts cluster_RA Reductive Amination cluster_LR Leuckart Reaction ketone 1-Phenyl-3-methyl-2-butanone imine Imine Intermediate ketone->imine + Amine n_formyl N-Formyl Intermediate ketone->n_formyl + Formamide/Ammonium Formate (High Temp) alcohol 1-Phenyl-3-methyl-2-butanol ketone->alcohol Side reaction: Ketone reduction amine Amine Source (e.g., NH3, NH4OAc) amine->imine reductant Reducing Agent (e.g., NaBH3CN, H2/Pd) product 1-Phenyl-2-amino-3-methylbutane (Diastereomeric Mixture) reductant->product reductant->alcohol formamide Formamide / Ammonium Formate formamide->n_formyl imine->product + Reductant over_alkylation Over-alkylation Product product->over_alkylation Side reaction: Further alkylation n_formyl->product Hydrolysis (H+ or OH-)

Caption: Synthetic pathways to 1-Phenyl-2-amino-3-methylbutane and common by-products.

Troubleshooting Workflow for Impurity Identification

Troubleshooting_Workflow start Impure Product Detected (TLC, HPLC, GC) check_sm Check for Unreacted Starting Material start->check_sm check_diastereomers Investigate Presence of Diastereomers start->check_diastereomers check_n_formyl Analyze for N-Formyl By-product (Leuckart) start->check_n_formyl check_other Assess for Other By-products start->check_other confirm_sm Confirm by co-injection with authentic standard check_sm->confirm_sm confirm_diastereomers Confirm with Chiral HPLC/GC and NMR check_diastereomers->confirm_diastereomers confirm_n_formyl Confirm with IR, NMR, and MS (M+28) check_n_formyl->confirm_n_formyl purify Implement Purification Strategy check_other->purify optimize Optimize Reaction Conditions confirm_sm->optimize Incomplete conversion confirm_diastereomers->purify Separation required confirm_n_formyl->optimize Incomplete hydrolysis

Caption: A logical workflow for identifying and addressing impurities.

References

  • Leuckart Reaction. In Wikipedia. Retrieved March 10, 2026, from [Link]

  • The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. (n.d.). Santai Technologies. Retrieved March 10, 2026, from [Link]

  • Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. Retrieved March 10, 2026, from [Link]

  • How to separate two diastereomeric amines? (2017, October 2). Chemistry Stack Exchange. Retrieved March 10, 2026, from [Link]

  • Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2(1), 1-4. Retrieved March 10, 2026, from [Link]

  • Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. The Journal of Organic Chemistry, 09(6), 529–536. Retrieved March 10, 2026, from [Link]

  • Munegumi, T., Ikeda, M., & Hatanaka, S. (2012). Resolution of Diastereomeric Tartaric Acid Monoamides by Reversed-phase High Performance Liquid Chromatography. Asian Journal of Chemistry, 24(6), 2749-2752. Retrieved March 10, 2026, from [Link]

  • Leuckart reaction. (2023, December 1). In Wikipedia. Retrieved March 10, 2026, from [Link]

  • Reductive amination. (2024, February 21). In Wikipedia. Retrieved March 10, 2026, from [Link]

  • Alcover Fortuny, N., Álvaro, G., & Guillén, M. (2021). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Molecules, 26(16), 4949. Retrieved March 10, 2026, from [Link]

  • Muzalevskiy, V. M., Shastin, A. V., Balenkova, E. S., & Nenajdenko, V. G. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry, 5(1), 163-201. Retrieved March 10, 2026, from [Link]

  • Ko, S., & Lee, S. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Journal of forensic sciences, 54(4), 830–835. Retrieved March 10, 2026, from [Link]

  • CN101343220A - Preparation method for 3-methyl-4-phenyl-2-butanone - Google Patents. (n.d.).
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). The Journal of organic chemistry, 61(11), 3849–3862. Retrieved March 10, 2026, from [Link]

  • Separation of diastereomers by crystallization with seeding. (2023, November 21). Reddit. Retrieved March 10, 2026, from [Link]

  • Method for the removal of the formyl group from an ester of an N-formyl peptide or N-formyl aminoacid. (n.d.). Google Patents.
  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved March 10, 2026, from [Link]

  • Yuli, I., & Bar-Tana, J. (1986). Extensive Hydrolysis of N-formyl-L-methionyl-L-leucyl-L-[3H] Phenylalanine by Human Polymorphonuclear Leukocytes. A Potential Mechanism for Modulation of the Chemoattractant Signal. The Journal of biological chemistry, 261(11), 5079–5085. Retrieved March 10, 2026, from [Link]

  • Miller, C. A., & Flegel, C. A. (2020). Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent. Organic letters, 22(22), 8937–8941. Retrieved March 10, 2026, from [Link]

  • Reductive Amination. (n.d.). Synple Chem. Retrieved March 10, 2026, from [Link]

  • Diastereomers. (2024, July 29). Chemistry LibreTexts. Retrieved March 10, 2026, from [Link]

  • Reductive Amination. (n.d.). Organic Chemistry Tutor. Retrieved March 10, 2026, from [Link]

  • Günther, K. (1988). Separation of Enantiomers by Thin-Layer Chromatography. In Methods in Molecular Biology. Humana Press. Retrieved March 10, 2026, from [Link]

  • HPLC Methods for analysis of Phenylalanine. (n.d.). HELIX Chromatography. Retrieved March 10, 2026, from [Link]

  • Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. (n.d.). Journal of Agricultural and Food Chemistry. Retrieved March 10, 2026, from [Link]

  • Alcover Fortuny, N., Álvaro, G., & Guillén, M. (2021). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Catalysts, 11(8), 999. Retrieved March 10, 2026, from [Link]

  • Mirokhin, Y., & Tchekhovskoi, D. (2018). Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. Journal of analytical chemistry, 73(1), 69-80. Retrieved March 10, 2026, from [Link]

  • Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380. Retrieved March 10, 2026, from [Link]

  • Mass Spectrometric Analysis of Process Related Impurities Introduction. (n.d.). BioPharmaSpec. Retrieved March 10, 2026, from [Link]

  • Dr. Perygin. (2020, June 1). GCMS 3 Fragmentation Patterns [Video]. YouTube. [Link]

  • 6 Synthesis of N-Alkyl Amino Acids. (n.d.). ScienceDirect. Retrieved March 10, 2026, from [Link]

  • MS fragmentation patterns of (A) 1 and (B) 3. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Process for producing n-formylamino acid and utilization thereof. (n.d.). Google Patents.

Sources

Optimization

Technical Support Center: Troubleshooting Baseline Noise in HPLC Analysis of Aliphatic Amines

Welcome to the Advanced Chromatography Support Center. Aliphatic amines present a "perfect storm" for chromatographic instability.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. Aliphatic amines present a "perfect storm" for chromatographic instability. Because they lack conjugated pi-electron systems, they have no natural UV chromophore. Furthermore, their basic nitrogen atoms interact strongly with residual silanols on silica-based columns, causing severe peak tailing. To force these compounds into measurable peaks, analysts often rely on aggressive ion-pairing agents (like Trifluoroacetic Acid), low-wavelength UV detection, or specialized universal detectors (ELSD, CAD, MS). Unfortunately, these exact workarounds are the primary catalysts for severe baseline noise and drift.

This guide provides a self-validating framework to systematically diagnose, isolate, and eliminate baseline noise in your amine workflows.

Diagnostic Workflow: Isolating Baseline Noise

Before adjusting your method, you must physically identify the origin of the noise. The physical shape of the baseline disturbance dictates its mechanical or chemical root cause.

BaselineDiagnostics Start Observe Baseline Noise Type Characterize Noise Type Start->Type Periodic Periodic / Pulsating (Synchronized) Type->Periodic Random Random / Fuzzy (High Frequency) Type->Random Drift Baseline Drift (Upward/Downward) Type->Drift Pump Pump / Degasser Issue Check Valves, Air Bubbles Periodic->Pump Detector Detector / Flow Cell Lamp Age, Electronics Random->Detector Solvent Mobile Phase / Column Contamination, TFA Bleed Drift->Solvent

Diagnostic workflow for identifying the root cause of HPLC baseline noise.

Diagnostic FAQs (The "Why" and "How")

Q: Why does my gradient method using Trifluoroacetic Acid (TFA) for amine separation exhibit massive baseline drift? Causality: Because aliphatic amines lack chromophores, analysts are forced to monitor at low UV wavelengths (e.g., 210 nm). TFA is an excellent ion-pairing agent that suppresses silanol interactions, but it absorbs UV light strongly below 220 nm[1]. During a gradient run, as the ratio of organic solvent to aqueous buffer changes, the absolute UV-absorptivity of the mobile phase shifts, causing a steady upward or downward baseline drift. Solution: Balance the baseline by adding a slightly lower concentration of TFA to the organic phase (e.g., 0.1% TFA in Water, 0.085% TFA in Acetonitrile). This matches the absorbance profiles of both mobile phases, flattening the baseline[1].

Q: How do I differentiate between pump-related periodic noise and detector-related random noise? Causality: The physical origin of the noise dictates its appearance on the chromatogram. Periodic, pulsating noise that synchronizes perfectly with the pump stroke is mechanical—it indicates pressure fluctuations caused by a faulty check valve, a failing pump seal, or dissolved air in the solvent[2][3]. Conversely, high-frequency, random "fuzzy" noise is optical or electronic. It is typically caused by a degrading detector lamp (failing energy output), a dirty flow cell, or trace contamination in the mobile phase[3].

Q: How does baseline noise directly impact my Limit of Detection (LOD) for trace aliphatic amines? Causality: In analytical chemistry, detecting a trace impurity requires the analyte signal to be statistically distinguishable from the background noise. The Signal-to-Noise Ratio (SNR) mathematically defines this limit; an SNR of 3:1 is the universally accepted threshold for LOD[4]. If your baseline noise doubles due to solvent impurities or a failing lamp, your LOD inherently doubles, blinding you to low-abundance amine species[4].

Self-Validating Troubleshooting Protocols
Protocol A: The "Drop-Down" Isolation Method for Baseline Noise

Purpose: A systematic, self-validating test to physically isolate the source of baseline noise by eliminating components one by one.

  • Step 1: Isolate the Detector (Optical/Electronic Check)

    • Turn off the HPLC pump flow completely.

    • Monitor the baseline for 10 minutes.

    • Validation: If the random noise persists at zero flow, the issue is strictly detector-related (e.g., failing UV lamp, electronic interference, or a dirty flow cell window).

  • Step 2: Isolate the Column (Chemical/Bleed Check)

    • If Step 1 shows a flat baseline, turn the pump back on.

    • Remove the analytical column and replace it with a zero-dead-volume union[2].

    • Run your mobile phase directly into the detector.

    • Validation: If the noise disappears, the column was bleeding stationary phase or eluting trapped contaminants[2]. If the noise remains, proceed to Step 3.

  • Step 3: Isolate the Mobile Phase (Pump/Solvent Check)

    • Switch the mobile phase to 100% fresh, HPLC-grade water without any additives or buffers.

    • Validation: If the baseline stabilizes, your previous mobile phase (or its additives) was contaminated[2]. If periodic pulsation continues, your pump check valves require sonicating or replacement.

Protocol B: Pre-Column Derivatization for Noise Reduction

Purpose: To attach a strong fluorophore or chromophore to the aliphatic amine, allowing detection at higher wavelengths where background solvent noise is negligible[5][6].

  • Step 1: Reagent Preparation

    • Select a derivatizing agent such as 1,2-benzo-3,4-dihydrocarbazole-9-acetic acid (BCAA) or TMBB-Su. These reagents react with primary and secondary amines to form highly stable, fluorescent derivatives[5][6].

  • Step 2: Reaction Conditions

    • Mix 100 µL of the amine sample with 100 µL of the derivatization reagent in an aprotic solvent (e.g., acetonitrile).

    • Add a catalyst (e.g., EDAC) and incubate at 50°C for 15 minutes[5].

  • Step 3: Chromatographic Separation

    • Inject the derivatized sample onto a reversed-phase C18 or C8 column[5][6].

    • Monitor using Fluorescence Detection (FLD) or high-wavelength UV.

    • Validation: The baseline will be exceptionally flat because the mobile phase and common contaminants do not absorb at the higher excitation/emission wavelengths used for the derivatives.

Analytical Strategy & Detector Comparison

Depending on whether you derivatize your aliphatic amines or analyze them directly, your choice of detector will fundamentally alter the type of baseline noise you encounter.

AmineStrategy Amine Aliphatic Amine Sample Direct Direct Analysis (No Chromophore) Amine->Direct Deriv Pre-column Derivatization (e.g., BCAA, TMBB-Su) Amine->Deriv ELSD ELSD / CAD / MS Requires Volatile Buffers Direct->ELSD UV UV / Fluorescence High Sensitivity Deriv->UV Noise1 Risk: High background from non-volatile contaminants ELSD->Noise1 Noise2 Risk: Reagent peaks interfering with baseline UV->Noise2

Strategic pathways for aliphatic amine analysis and associated baseline risks.

Quantitative Data: Detector Selection for Aliphatic Amines
Detector TypeTypical Baseline Noise SourceSuitability for Underivatized AminesImpact on Signal-to-Noise (SNR)
UV-Vis (<220 nm) Mobile phase additives (TFA, buffers), dissolved oxygen.Poor (Requires high sample concentrations).Low SNR due to high background absorbance.
ELSD / CAD Non-volatile buffer salts, impure nebulizer gas, temperature fluctuations.Excellent (Universal detection).High SNR, but highly sensitive to gas purity and system cleanliness.
Fluorescence (FLD) Unreacted derivatization reagent peaks.N/A (Requires derivatization).Extremely High SNR; lowest LOD (fmol range)[5].
Mass Spectrometry Ion suppression from co-eluting matrix, column bleed.Excellent (Requires volatile buffers).High SNR; provides definitive structural identification.
References
  • HPLC Repair Services: Common Causes of Baseline Noise Source: The Overbrook Group URL:2

  • Why Your HPLC Baseline Drifts—And How to Stop It Source: Separation Science URL:1

  • Shimadzu Baseline Disturbance Source: Shimadzu URL:3

  • HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection Source: Thermo Fisher Scientific URL:4

  • HPLC Troubleshooting Guide Source: Sigma-Aldrich URL:

  • Determination of aliphatic amines by high performance liquid chromatography with fluorescence and atmospheric pressure chemical ionization detection and identification by mass spectrometry Source: PubMed (NIH) URL:5

  • Determination of primary and secondary aliphatic amines with high performance liquid chromatography based on the derivatization using 1,3,5,7-tetramethyl-8-(N-hydroxysuccinimidyl butyric ester)-difluoroboradiaza-s-indacene Source: PubMed (NIH) URL:6

Sources

Troubleshooting

Technical Support Center: Strategies for Scaling Up 1-Phenyl-2-amino-3-methylbutane Synthesis

Prepared by: Gemini, Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Phenyl-2-amino-3-methylbutane. It provides in-depth a...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Phenyl-2-amino-3-methylbutane. It provides in-depth answers to common challenges encountered during scale-up, focusing on robust and reproducible methodologies. Our goal is to bridge the gap between laboratory-scale experiments and pilot or industrial-scale production by explaining the causality behind experimental choices and providing validated troubleshooting strategies.

Frequently Asked Questions (FAQs): Core Synthetic Strategies
Q1: What are the most viable synthetic routes for scaling up the production of 1-Phenyl-2-amino-3-methylbutane?

When considering scale-up, the primary routes revolve around reductive amination due to its convergence and potential for high efficiency. The two most prominent methods are:

  • Direct Reductive Amination: This is a one-pot reaction involving a ketone (e.g., 1-phenyl-3-methyl-2-butanone or a related precursor like phenylacetone) and an amine source (e.g., ammonia or a valine derivative), in the presence of a reducing agent.[1] For chiral synthesis, this can be adapted into an Asymmetric Reductive Amination (ARA) using a chiral catalyst, which is highly efficient for producing enantiopure amines directly.[2]

  • The Leuckart Reaction: This classical method uses ammonium formate or formamide as both the nitrogen donor and the reducing agent.[3][4] It involves heating the ketone with the reagent to form an N-formyl intermediate, which is then hydrolyzed to yield the primary amine.[4] While it avoids external reducing agents, it often requires high temperatures (120-180 °C), which can lead to side reactions and tar formation.[3][5]

A biocatalytic approach using transaminases also presents a green and highly selective alternative, particularly for synthesizing specific stereoisomers.[6][7]

Q2: For industrial-scale synthesis, which route is generally preferred and why?

For industrial applications, catalytic direct asymmetric reductive amination (DARA) is increasingly preferred.[2] The rationale is multi-faceted:

  • Atom Economy: It's a direct, one-step method that generates water as the sole byproduct, aligning with green chemistry principles.[2]

  • Stereoselectivity: The use of transition metal catalysts (e.g., Ruthenium or Iridium-based) with chiral ligands can achieve high enantiomeric excess (>93% ee), often eliminating the need for a separate, and often lengthy, chiral resolution step.[2][8]

  • Process Safety & Control: Compared to the high temperatures of the Leuckart reaction, catalytic hydrogenations can often be run under more controlled and milder conditions. This minimizes the risk of thermal decomposition and byproduct formation.

  • Efficiency: While catalyst development can be resource-intensive, a well-optimized DARA process can be highly efficient, achieving high yields and throughput on a multi-kilogram scale.[2]

The Leuckart reaction, while historically significant, is often less favored for large-scale pharmaceutical production due to the harsh conditions, potential for byproduct formation, and the need for a separate hydrolysis step.[4][5]

Troubleshooting Guide: Navigating Scale-Up Challenges

This section addresses specific issues that may arise during the synthesis process in a question-and-answer format.

Category: Reductive Amination (General & Asymmetric)

Q: My reductive amination reaction shows poor conversion, with significant unreacted ketone starting material. What are the likely causes?

A: Low conversion is a common issue when scaling up and can be attributed to several factors. A systematic investigation is key.

  • Inefficient Imine/Iminium Ion Formation: This is the rate-limiting step. The equilibrium between the ketone/ammonia and the imine intermediate must favor the imine.

    • pH Control: The reaction pH is critical. A slightly acidic environment (pH 4-6) is often required to catalyze the dehydration of the carbinolamine intermediate to the imine. However, excessively low pH can protonate the amine, rendering it non-nucleophilic. Monitor and adjust the pH throughout the reaction.

    • Water Removal: The formation of the imine from the ketone and amine releases water.[1] On a small scale, dehydrating agents like molecular sieves can be used. At scale, a Dean-Stark trap or running the reaction in a solvent that allows for azeotropic removal of water can significantly drive the equilibrium forward.

  • Reducing Agent Reactivity/Stability: The chosen reducing agent may be unsuitable or degrading.

    • Sodium Cyanoborohydride/Triacetoxyborohydride (STAB): These reagents are selective for the iminium ion over the ketone. However, they can be sensitive to moisture and pH. Ensure reagents are fresh and handled under an inert atmosphere. STAB is often preferred for its stability and non-toxic byproducts.

    • Catalytic Hydrogenation (H₂/Catalyst): Ensure the catalyst (e.g., Pd/C, Raney Nickel) is active. Catalyst poisoning by the amine product or impurities (e.g., sulfur compounds) is a known issue.[2] Using a large excess of ammonia can sometimes mitigate product inhibition.[1]

  • Reaction Conditions:

    • Concentration: As per Le Châtelier's principle, using a large excess of the amine source (e.g., ammonium acetate or aqueous ammonia) can push the equilibrium towards the imine intermediate.[1]

    • Temperature: While higher temperatures can increase the reaction rate, they can also lead to byproduct formation or degradation of reagents. Optimization via Design of Experiments (DoE) is recommended.

Q: I'm observing a significant amount of the corresponding alcohol (1-phenyl-3-methyl-2-butanol) as a byproduct. How can this be prevented?

A: This indicates that the direct reduction of the ketone starting material is competing with the reductive amination pathway.

  • Choice of Reducing Agent: This is the most critical factor. Borohydride reagents like sodium borohydride (NaBH₄) will readily reduce ketones. You should use a more selective reducing agent that preferentially reduces the protonated imine (iminium ion). Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are excellent choices for this reason.

  • Staged Addition: If using a less selective reagent, a possible strategy is to allow the imine to form first by mixing the ketone and amine source for a period before introducing the reducing agent. This increases the concentration of the desired intermediate relative to the starting ketone.

  • Catalytic Hydrogenation Conditions: With H₂ and a metal catalyst, competitive ketone reduction can be a problem.[2] Optimizing hydrogen pressure, temperature, and catalyst loading is crucial. Sometimes, the presence of ammonia itself can modulate the catalyst surface to favor the amination pathway.

Q: The formation of a secondary amine impurity is complicating my purification. What causes this and how can it be minimized?

A: The secondary amine forms when the desired primary amine product, once formed, acts as a nucleophile and reacts with another molecule of the imine intermediate.[1][2]

  • Stoichiometry is Key: The most effective way to suppress this side reaction is to use a large excess of the initial nitrogen source (e.g., ammonia or ammonium salt).[1] By ensuring the concentration of ammonia is significantly higher than the newly formed primary amine, the statistical probability of the imine reacting with ammonia is much greater.

  • Control Reaction Temperature: Higher temperatures can sometimes favor the formation of the more substituted secondary amine. Running the reaction at the lowest effective temperature can help minimize this.

  • Product Removal (Advanced): In some continuous flow setups, it may be possible to remove the product as it is formed, although this adds significant process complexity.

Category: Leuckart Reaction

Q: My Leuckart reaction is producing low yields and a lot of tar-like byproducts. How can I optimize this?

A: The high temperatures required for the Leuckart reaction are often the source of these issues.[3]

  • Temperature Control: This is paramount. While temperatures of 160-200 °C are cited, it's crucial to find the "sweet spot" for your specific substrate.[4][5] Overheating can cause polymerization and decomposition. A gradual ramp-up and precise temperature maintenance are essential at scale. Studies have shown that lower temperatures (160-170 °C) can sometimes provide better yields than higher temperatures (190-200 °C).[5]

  • Reagent Choice and Ratio: Using ammonium formate often gives better yields than formamide alone.[3] The ratio of the formylating agent to the ketone is also critical. A significant excess is typically used to drive the reaction to completion.

  • Hydrolysis Step: The final hydrolysis of the N-formyl intermediate must be complete. This is typically achieved by heating with a strong acid like HCl. Incomplete hydrolysis will result in a lower yield of the desired amine and complicate purification.

Category: Purification and Diastereomer Separation

Q: The synthesis yields a mixture of diastereomers. What is the most scalable method for their separation?

A: For separating diastereomers, diastereomeric salt crystallization is the most common and scalable industrial method.[9][10] The principle involves reacting the racemic amine mixture with an enantiomerically pure chiral acid to form a pair of diastereomeric salts.[9] These salts have different physical properties, most importantly, different solubilities in a given solvent system, which allows for their separation by fractional crystallization.[9][10]

Q: How do I select the right resolving agent and solvent for the crystallization?

A: This is often an empirical process, but some guidelines can be followed:

  • Choice of Resolving Agent: For resolving a basic amine, a chiral acid is used. Common and commercially available options include:

    • (+)- or (-)-Tartaric Acid

    • (+)- or (-)-Mandelic Acid

    • (+)- or (-)-Camphorsulfonic Acid

  • Solvent Screening: The choice of solvent is crucial for achieving good separation.[11] The ideal solvent should exhibit a large solubility difference between the two diastereomeric salts.

    • Start with common solvents like ethanol, methanol, isopropanol, acetone, or ethyl acetate, and mixtures thereof with water or anti-solvents like hexane.

    • The goal is to find a system where one salt crystallizes out in high purity while the other remains in the mother liquor.

  • Process Optimization: Once a suitable system is found, parameters like cooling rate, agitation speed, and seeding strategy must be optimized to ensure reproducible crystal growth and high diastereomeric purity. The pH of the solution can also significantly impact the purity of the crystallized salt.[11] After separation, the pure diastereomeric salt is treated with a base to liberate the free, enantiomerically pure amine.[9][10]

Experimental Protocols & Data
Protocol: Asymmetric Reductive Amination (Illustrative)

This protocol is a conceptual example for synthesizing a chiral amine and should be adapted and optimized for the specific substrate and scale.

Step 1: Imine Formation and Asymmetric Reduction

  • To a suitably sized reactor under an inert nitrogen atmosphere, charge the ketone precursor (1.0 eq) and a suitable solvent (e.g., Methanol).

  • Add the chiral catalyst (e.g., a dtbm-Segphos Ruthenium catalyst, 0.01-0.05 mol%).[2]

  • Add the ammonia source (e.g., ammonium chloride, 1.5 eq) and aqueous ammonia (5-10 eq).

  • Seal the reactor and begin agitation.

  • Pressurize the reactor with hydrogen gas to the optimized pressure (e.g., 20-50 bar).

  • Heat the reaction mixture to the optimized temperature (e.g., 40-60 °C).

  • Monitor the reaction progress by HPLC or GC for the disappearance of the ketone.

  • Once complete, cool the reactor, vent the hydrogen pressure, and purge with nitrogen.

Step 2: Work-up and Isolation

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to remove the solvent and excess ammonia.

  • Dissolve the residue in a suitable organic solvent (e.g., methyl tert-butyl ether) and water.

  • Adjust the pH of the aqueous layer to >12 with NaOH to ensure the amine is in its free base form.

  • Separate the organic layer. Extract the aqueous layer 2-3 times with the same organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

Data Presentation: Comparison of Reducing Agents
Reducing AgentProsConsScale-Up Considerations
H₂ with Catalyst (e.g., Pd/C, Ra-Ni) High atom economy (water is the only byproduct). Cost-effective for large scale.Requires specialized high-pressure reactors. Catalyst can be pyrophoric and susceptible to poisoning.[2] Potential for competing ketone reduction.[1]Requires significant capital investment in equipment. Catalyst handling and recovery/disposal are key operational steps.
Sodium Triacetoxyborohydride (STAB) Highly selective for imines over ketones. Mild reaction conditions. Good functional group tolerance.Higher reagent cost. Generates stoichiometric waste (acetate salts).Excellent for lab and kilo-scale. Waste stream management is the primary concern for very large scales.
Sodium Cyanoborohydride (NaBH₃CN) Selective for imines. Stable in protic solvents at acidic pH.Highly toxic (potential release of HCN gas at low pH). Significant waste disposal concerns.Generally avoided in modern industrial processes due to extreme toxicity and safety concerns.
Ammonium Formate (Leuckart) Reagent acts as both nitrogen source and reductant. No external H₂ or metal catalyst needed.[3]Requires very high temperatures (120-200 °C).[4] Often produces byproducts and tar.[5] Requires a separate hydrolysis step.Thermally hazardous; requires robust temperature control. Lower yields and complex purification can make it less economical.
Visualizations
Logical Workflow for Synthesis Scale-Up

G cluster_0 Phase 1: Development cluster_1 Phase 2: Scale-Up & Production cluster_2 Phase 3: Purification Route_Scouting Route Scouting & Selection Reaction_Optimization Reaction Optimization (DoE) Route_Scouting->Reaction_Optimization Analytical_Method_Dev Analytical Method Development Reaction_Optimization->Analytical_Method_Dev Process_Safety_Assessment Process Safety Assessment Analytical_Method_Dev->Process_Safety_Assessment Pilot_Synthesis Pilot Scale Synthesis Full_Scale_Production Full Scale Production Pilot_Synthesis->Full_Scale_Production Process_Safety_Assessment->Pilot_Synthesis Crude_Isolation Crude Product Isolation Full_Scale_Production->Crude_Isolation Diastereomer_Separation Diastereomer Separation (Crystallization) Crude_Isolation->Diastereomer_Separation Final_Purification Final Purification & Drying Diastereomer_Separation->Final_Purification G Ketone Ketone (R-CO-R') Carbinolamine Carbinolamine Intermediate Ketone->Carbinolamine + NH3 Alcohol Alcohol Side-Product Ketone->Alcohol + [H] (Undesired) Ammonia Ammonia (NH3) Ammonia->Carbinolamine Imine Imine/Iminium Ion Carbinolamine->Imine - H2O Product Primary Amine (Product) Imine->Product + [H] SecondaryAmine Secondary Amine Side-Product Imine->SecondaryAmine ReducingAgent [H] ReducingAgent->Product ReducingAgent->Alcohol Product->SecondaryAmine + Imine, then +[H] (Undesired)

Sources

Reference Data & Comparative Studies

Validation

Comparative Pharmacodynamics and SAR: 1-Phenyl-2-amino-3-methylbutane vs. Amphetamine

As drug development professionals explore the vast chemical space of phenethylamines for novel therapeutics, understanding the precise structure-activity relationships (SAR) governing target engagement is critical. This...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals explore the vast chemical space of phenethylamines for novel therapeutics, understanding the precise structure-activity relationships (SAR) governing target engagement is critical. This guide provides an objective, data-driven comparison between Amphetamine (α-methylphenethylamine) and its sterically hindered homologue, 1-Phenyl-2-amino-3-methylbutane (α-isopropylphenethylamine).

By analyzing how a simple alkyl extension at the alpha-carbon dictates binding affinity at monoamine transporters (DAT, NET, SERT) and monoamine oxidase (MAO) enzymes, we can establish predictive models for psychostimulant liability and therapeutic potential.

Structural Causality: The Steric Gatekeeper of the S1 Pocket

The pharmacological divergence between these two compounds is entirely driven by the steric bulk of the alpha-substituent.

Amphetamine features a compact alpha-methyl group , which serves two critical functions: it impedes metabolic degradation by MAO (acting as a competitive inhibitor) and fits perfectly into the highly constrained S1 hydrophobic binding pocket of the dopamine (DAT) and norepinephrine (NET) transporters [1]. This optimal fit allows the primary amine to form a critical salt bridge with the conserved Asp79 residue in hDAT, initiating the conformational change required for reverse transport (efflux) of endogenous monoamines.

In contrast, 1-Phenyl-2-amino-3-methylbutane features a bulky alpha-isopropyl group . According to established SAR homologation models, extending the alpha-alkyl chain beyond an ethyl group introduces severe steric clash within the transmembrane domains of DAT and NET [2]. This steric hindrance prevents the molecule from docking deep enough to engage the Asp79 salt bridge. Consequently, the alpha-isopropyl derivative is virtually devoid of classical psychostimulant activity, though it retains altered, reversible interactions with the more accommodating active site of MAO-A [3].

Pharmacodynamics Amph Amphetamine (α-methyl) DAT Monoamine Transporters (DAT / NET / SERT) Amph->DAT High Affinity Substrate MAO Monoamine Oxidase (MAO-A / MAO-B) Amph->MAO Competitive Inhibitor Iso 1-Phenyl-2-amino-3-methylbutane (α-isopropyl) Iso->DAT Steric Clash Iso->MAO Weak/Reversible Binding Efflux Robust Monoamine Efflux (Psychostimulant) DAT->Efflux NoEfflux Steric Exclusion (No Stimulant Activity) DAT->NoEfflux Inhibition Reversible MAO Inhibition MAO->Inhibition

Figure 1: Divergent pharmacodynamic pathways of α-methyl vs. α-isopropyl phenethylamines.

Quantitative Comparative Data

The following table summarizes the comparative performance of both compounds across primary monoaminergic targets. Data for the α-isopropyl derivative reflects extrapolated baseline values derived from validated α-alkyl homologation studies [1][2].

Pharmacological TargetAmphetamine (α-methyl)1-Phenyl-2-amino-3-methylbutane (α-isopropyl)Performance Shift Causality
hDAT Affinity (K i​ ) 100 – 300 nM> 10,000 nMSteric exclusion from the S1 binding pocket abolishes target recognition.
hNET Affinity (K i​ ) 50 – 100 nM> 10,000 nMInability to form Aspartate salt bridge prevents binding.
Transporter Efficacy Full Substrate (Efflux)InactiveLack of binding precludes transporter conformational shifts.
MAO-A Inhibition (IC 50​ ) ~10 – 20 μM~1 – 5 μM (Reversible)Increased lipophilicity (LogP) enhances reversible binding in the MAO cavity.
Psychostimulant Liability HighNegligibleLoss of dopamine/norepinephrine efflux eliminates behavioral stimulation.

Experimental Methodologies: Self-Validating Protocols

To empirically validate the SAR claims above, researchers must utilize robust, internally controlled assays. The following protocols are designed to eliminate false positives and provide high-fidelity kinetic data.

Protocol A: High-Throughput Radiometric Transporter Uptake Assay

Rationale: We utilize Human Embryonic Kidney (HEK293) cells stably transfected with hDAT or hNET. HEK293 cells inherently lack endogenous monoamine transporters, ensuring that any measured radioligand uptake is strictly mediated by the target of interest. This provides a clean background, essential for accurately measuring the negligible affinity of the α-isopropyl derivative.

Step-by-Step Workflow:

  • Cell Seeding: Plate HEK293-hDAT/hNET cells in 96-well poly-D-lysine coated plates at 50,000 cells/well. Incubate for 24 hours at 37°C to ensure optimal adherence and transporter expression.

  • Compound Preparation: Prepare a 10-point concentration-response curve (1 nM to 100 μM) for both Amphetamine and 1-Phenyl-2-amino-3-methylbutane. Causality: A 10-point curve is mandatory to capture the full sigmoidal response, allowing for accurate Hill slope calculation and preventing artifactual IC 50​ derivations.

  • Incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Add the compound dilutions and incubate for 10 minutes at 37°C to allow equilibrium binding.

  • Radioligand Competition: Add 20 nM of [³H]-Dopamine (for DAT) or [³H]-Norepinephrine (for NET). Incubate for exactly 10 minutes. Control Mechanism: Include wells treated with 10 μM GBR-12909 (DAT) or Nisoxetine (NET) to define non-specific binding (NSB).

  • Termination & Lysis: Rapidly wash the plates three times with ice-cold KRH buffer to halt transport and remove unbound radioligand. Lyse cells using 1% SDS.

  • Quantification: Transfer lysates to scintillation vials, add liquid scintillation cocktail, and quantify radioactivity using a MicroBeta counter. Calculate the Z'-factor to ensure assay robustness (Z' > 0.5 required for validation).

AssayWorkflow Step1 Cell Seeding HEK293-hDAT (Zero Endogenous Background) Step2 Compound Incubation 10-Point Dose Curve (Assess Affinity) Step1->Step2 Step3 Radioligand Addition [3H]-Dopamine (Trace Competition) Step2->Step3 Step4 Wash & Lysis Remove Unbound (Isolate Intracellular) Step3->Step4 Step5 Scintillation Counting Z'-Factor Validation (Quantify Uptake) Step4->Step5

Figure 2: Self-validating high-throughput radiometric uptake assay workflow for DAT/NET.

Protocol B: Fluorometric MAO-A/B Inhibition Assay

Rationale: Standard radiometric MAO assays generate hazardous waste and are low-throughput. We utilize a continuous fluorometric assay using kynuramine. Kynuramine is non-fluorescent, but MAO oxidatively deaminates it into 4-hydroxyquinoline, which is highly fluorescent. This allows for real-time kinetic monitoring of enzyme inhibition, providing immediate validation of compound behavior without secondary detection steps [3].

Step-by-Step Workflow:

  • Enzyme Preparation: Dilute recombinant human MAO-A or MAO-B in 100 mM potassium phosphate buffer (pH 7.4).

  • Inhibitor Pre-incubation: Mix the enzyme with varying concentrations of the test compounds (Amphetamine or 1-Phenyl-2-amino-3-methylbutane) in a black 96-well microtiter plate. Incubate for 15 minutes at 37°C. Control Mechanism: Use Clorgyline (MAO-A) and Selegiline (MAO-B) as positive control irreversible inhibitors.

  • Substrate Addition: Initiate the reaction by adding kynuramine (final concentration 40 μM).

  • Kinetic Measurement: Immediately monitor the increase in fluorescence (Excitation: 310 nm, Emission: 400 nm) every 1 minute for 30 minutes using a microplate reader.

  • Data Analysis: Plot the initial velocity ( V0​ ) against inhibitor concentration to determine the IC 50​ . Perform a Lineweaver-Burk plot analysis to confirm the mechanism of inhibition (competitive vs. non-competitive).

Conclusion

The comparative analysis between Amphetamine and 1-Phenyl-2-amino-3-methylbutane perfectly illustrates the rigid steric requirements of monoamine transporters. While the α-methyl group of amphetamine acts as a precise "key" to unlock DAT/NET mediated monoamine efflux, the bulky α-isopropyl group acts as a steric barrier, completely stripping the molecule of its psychostimulant properties. For drug development professionals, this SAR principle is an invaluable tool for designing phenethylamine derivatives that target MAO or other peripheral receptors while successfully designing out central stimulant liability.

References

  • Fitzgerald, L. R., Gannon, B. M., Walther, D., Landavazo, A., Hiranita, T., Blough, B. E., Baumann, M. H., & Fantegrossi, W. E. (2024). Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. Neuropharmacology, 245, 109827. [Link]

  • Gallardo-Godoy, A., Fierro, A., McLean, T. H., Castillo, M., Cassels, B. K., Reyes-Parada, M., & Nichols, D. E. (2005). Sulfur-substituted alpha-alkyl phenethylamines as selective and reversible MAO-A inhibitors: biological activities, CoMFA analysis, and active site modeling. Journal of Medicinal Chemistry, 48(7), 2407–2419.[Link]

  • Reyes-Parada, M., Iturriaga-Vásquez, P., & Cassels, B. K. (2020). Amphetamine Derivatives as Monoamine Oxidase Inhibitors. Frontiers in Pharmacology, 10, 1590.[Link]

Comparative

A Researcher's Guide to the Binding Selectivity of Phenyl-Substituted Butylamines at Dopamine and Serotonin Transporters

For researchers and drug development professionals navigating the complex landscape of monoamine transporter ligands, understanding the principles of binding selectivity is paramount. This guide provides an in-depth comp...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals navigating the complex landscape of monoamine transporter ligands, understanding the principles of binding selectivity is paramount. This guide provides an in-depth comparison of the binding selectivity of phenyl-substituted butylamines for the dopamine transporter (DAT) and the serotonin transporter (SERT), two critical targets in the development of therapeutics for a range of neurological and psychiatric disorders. By delving into the structural determinants of selectivity and providing detailed experimental protocols, this document serves as a practical resource for the rational design and evaluation of novel transporter-targeted compounds.

The Critical Role of Selectivity in Drug Design

The dopamine and serotonin neurotransmitter systems are implicated in a wide array of physiological and pathological processes, including mood, motivation, and motor control. The transporters responsible for the reuptake of these neurotransmitters, DAT and SERT, are primary targets for many therapeutic agents, including antidepressants and treatments for attention-deficit/hyperactivity disorder (ADHD). The clinical efficacy and side-effect profile of these drugs are often dictated by their relative affinities for these and other monoamine transporters.[1] A high degree of selectivity for one transporter over others can lead to more targeted therapeutic effects and a reduction in off-target side effects. The phenyl-substituted butylamine scaffold represents a versatile platform for exploring the structure-activity relationships (SAR) that govern this selectivity.

Understanding the Molecular Dance: Structure-Activity Relationships

The binding affinity and selectivity of phenyl-substituted butylamines for DAT and SERT are exquisitely sensitive to their chemical structure. Subtle modifications to the phenyl ring or the butylamine side chain can dramatically shift the binding profile from a DAT-selective ligand to a SERT-selective one, or to a dual-action agent.

A key determinant of selectivity lies in the substitution pattern on the phenyl ring.[2] Generally, electron-withdrawing groups and their position on the phenyl ring can significantly influence binding affinity and selectivity. For instance, halogen substitution on the phenyl ring is a common strategy to modulate selectivity.

The butylamine side chain also plays a crucial role. Modifications such as alpha-methylation can alter the conformational preferences of the molecule, thereby influencing its interaction with the binding pockets of DAT and SERT.[3]

Comparative Binding Affinities: A Data-Driven Analysis

To illustrate the impact of structural modifications on binding selectivity, the following table summarizes the binding affinities (Ki values) of a series of representative phenyl-substituted butylamines for the human dopamine transporter (hDAT) and the human serotonin transporter (hSERT). Lower Ki values indicate higher binding affinity.

CompoundStructurehDAT Ki (nM)hSERT Ki (nM)Selectivity (SERT/DAT)
4-Phenylbutylamine 4-Phenylbutylamine structure~5000>10000~2
4-(4-Chlorophenyl)butylamine 4-(4-Chlorophenyl)butylamine structure~300~1500~5
4-(3,4-Dichlorophenyl)butylamine 4-(3,4-Dichlorophenyl)butylamine structure~50~200~4
1-Methyl-4-phenylbutylamine 1-Methyl-4-phenylbutylamine structure~800>10000>12.5

Note: The Ki values presented are approximate and compiled from various sources for illustrative purposes. Experimental conditions can influence these values.[4][5][6]

From this data, a clear trend emerges. The unsubstituted 4-phenylbutylamine exhibits weak affinity for both transporters. The addition of a single chlorine atom in the para position of the phenyl ring in 4-(4-chlorophenyl)butylamine increases affinity for both DAT and SERT, with a modest preference for DAT. The introduction of a second chlorine atom in 4-(3,4-dichlorophenyl)butylamine further enhances DAT affinity while having a less pronounced effect on SERT affinity, thereby increasing DAT selectivity. In contrast, the addition of a methyl group to the alpha position of the butylamine chain in 1-methyl-4-phenylbutylamine significantly reduces affinity for SERT, leading to a more DAT-selective profile.

Experimental Protocol: Competitive Radioligand Binding Assay

To empower researchers to conduct their own comparative binding studies, a detailed protocol for a competitive radioligand binding assay is provided below. This protocol is a synthesized methodology based on established and validated procedures.[7][8]

I. Materials and Reagents
  • Cell Membranes: Membranes prepared from cell lines (e.g., HEK293) stably expressing either human DAT (hDAT) or human SERT (hSERT).

  • Radioligands:

    • For hDAT: [³H]WIN 35,428 (a high-affinity DAT ligand)

    • For hSERT: [³H]Citalopram (a high-affinity SERT ligand)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Non-specific Binding Ligand:

    • For hDAT: 10 µM GBR 12909

    • For hSERT: 10 µM Fluoxetine

  • Test Compounds: Phenyl-substituted butylamines of interest, dissolved in a suitable solvent (e.g., DMSO).

  • Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation Cocktail and a Scintillation Counter .

II. Step-by-Step Methodology
  • Membrane Preparation:

    • Thaw the frozen cell membrane aliquots on ice.

    • Homogenize the membranes in ice-cold assay buffer using a glass-Teflon homogenizer.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold assay buffer to the desired protein concentration (typically 10-50 µg of protein per well). Determine protein concentration using a standard method like the Bradford or BCA assay.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of the appropriate radioligand (at a concentration near its Kd), and 100 µL of the membrane suspension.

    • Non-specific Binding: Add 50 µL of the non-specific binding ligand, 50 µL of the radioligand, and 100 µL of the membrane suspension.

    • Competitive Binding: Add 50 µL of the test compound at various concentrations, 50 µL of the radioligand, and 100 µL of the membrane suspension.

  • Incubation:

    • Incubate the plate at room temperature (or 37°C, depending on the transporter) for 60-120 minutes with gentle agitation to reach equilibrium.

  • Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters using the cell harvester.

    • Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate in the dark for at least 4 hours.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

III. Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)

  • Generate Competition Curves:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC₅₀ Values:

    • Fit the competition curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).

  • Calculate Ki Values:

    • Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC₅₀ / (1 + ([L]/Kd))

      • Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the transporter.

Visualizing the Concepts

To further clarify the concepts discussed, the following diagrams illustrate the key pathways and workflows.

Signaling_Pathway cluster_DAT Dopamine Transporter (DAT) Signaling cluster_SERT Serotonin Transporter (SERT) Signaling DA Dopamine DAT_node DAT DA->DAT_node Reuptake Presynaptic Presynaptic Neuron DAT_node->Presynaptic Internalization SERT_node SERT Presynaptic_SERT Presynaptic Neuron SERT_node->Presynaptic_SERT Internalization Serotonin Serotonin Serotonin->SERT_node Reuptake

Caption: Simplified signaling pathways for DAT and SERT.

Experimental_Workflow Membrane_Prep Membrane Preparation Assay_Setup Assay Setup (96-well plate) - Total Binding - Non-specific Binding - Competitive Binding Membrane_Prep->Assay_Setup Incubation Incubation Assay_Setup->Incubation Filtration Filtration & Washing Incubation->Filtration Quantification Scintillation Counting Filtration->Quantification Data_Analysis Data Analysis - IC50 Determination - Ki Calculation Quantification->Data_Analysis

Caption: Workflow for the competitive radioligand binding assay.

Structure_Selectivity cluster_structure Structural Modifications cluster_selectivity Binding Selectivity Unsubstituted Unsubstituted Phenyl Ring Low_Affinity Low Affinity (Non-selective) Unsubstituted->Low_Affinity Halogen Halogen Substitution (e.g., Cl, Cl2) DAT_Selective DAT Selective Halogen->DAT_Selective Increases DAT Affinity Alpha_Methyl α-Methylation of Butylamine Chain Alpha_Methyl->DAT_Selective Decreases SERT Affinity SERT_Selective SERT Selective

Sources

Validation

Validation of Analytical Methods for 1-Phenyl-2-amino-3-methylbutane Purity: A Comparative Guide

As an application scientist overseeing drug development and forensic toxicology workflows, I frequently observe laboratories struggling with peak tailing, signal suppression, and thermal degradation when analyzing phenet...

Author: BenchChem Technical Support Team. Date: March 2026

As an application scientist overseeing drug development and forensic toxicology workflows, I frequently observe laboratories struggling with peak tailing, signal suppression, and thermal degradation when analyzing phenethylamine homologues. 1-Phenyl-2-amino-3-methylbutane (CAS 46114-16-3)—also known as α -isopropylphenethylamine—presents a unique set of structural challenges. It features a highly lipophilic side chain, volatility in its free-base form, and a primary amine that readily interacts with unshielded silanol groups on standard chromatography columns.

To establish absolute confidence in the purity of this compound, laboratories must move beyond basic assay testing and implement robust, self-validating analytical systems aligned with the latest . This guide objectively compares the leading analytical modalities for this compound, explains the mechanistic causality behind method development choices, and provides a field-proven LC-MS/MS validation protocol.

Comparative Analysis of Analytical Modalities

When validating the purity of 1-phenyl-2-amino-3-methylbutane, no single technique provides a complete picture. A scientifically sound control strategy requires orthogonal methods to cross-verify results.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)
  • Performance: The gold standard for trace impurity profiling and pharmacokinetic assays.

  • Mechanistic Advantage: Unlike GC-MS, LC-MS/MS does not require derivatization. By utilizing Electrospray Ionization in positive mode (ESI+), the primary amine is easily protonated to form a stable [M+H]+ precursor ion at m/z 164.2.

  • Limitations: Susceptible to matrix effects (ion suppression/enhancement) which must be mitigated through stable isotope-labeled internal standards.

GC-MS (Gas Chromatography-Mass Spectrometry)
  • Performance: Highly effective for detecting volatile organic impurities and residual solvents.

  • Mechanistic Advantage: To prevent active-site adsorption in the GC inlet and thermal degradation of the free base, the compound must be derivatized (e.g., using trifluoroacetyl-prolyl chloride or perfluorooctanoyl chloride). This chemical modification blocks the primary amine, drastically improving peak shape and chromatographic resolution.

  • Limitations: Derivatization adds preparation time and introduces potential variability in recovery.

HPLC-UV (High-Performance Liquid Chromatography)
  • Performance: The traditional workhorse for bulk purity (wt/wt %) release testing.

  • Mechanistic Advantage: Offers high precision and repeatability for major component quantification.

  • Limitations: Lacks the specificity to differentiate co-eluting structural isomers (such as positional isomers on the phenyl ring) without exhaustive stationary phase screening.

qNMR (Quantitative Nuclear Magnetic Resonance)
  • Performance: The ultimate primary ratio method for absolute purity.

  • Mechanistic Advantage: qNMR does not require a homologous reference standard. By integrating the distinct α -methine proton of 1-phenyl-2-amino-3-methylbutane against a high-purity internal calibrant (e.g., maleic acid), it provides an absolute mass fraction.

Quantitative Performance Summary

The following table summarizes the typical validation parameters for these modalities when applied to amphetamine-class derivatives, based on established.

Analytical MethodLOD (ng/mL)LOQ (ng/mL)Linearity RangePrecision (RSD%)Primary Application
LC-MS/MS 0.1 - 0.50.5 - 1.00.5 – 5000 ng/mL< 5.0%Trace impurity profiling, PK studies
GC-MS (Derivatized) 5.0 - 10.025.025 – 2500 ng/mL< 8.0%Volatile impurities, chiral separation
HPLC-UV (210 nm) 50.0150.00.15 – 100 µg/mL< 2.0%Bulk purity assay, release testing
qNMR (1H, 600 MHz) N/A~1000.0Linear by proton ratio< 1.0%Absolute purity determination

The ICH Q2(R2) Validation Lifecycle

Method validation is not a checklist; it is a continuous lifecycle. Every protocol must be a self-validating system that proves its fitness-for-purpose before, during, and after sample analysis.

ICH_Validation N1 Method Design & Risk Assessment N2 Specificity & Interference Testing N1->N2 N3 Linearity & Range Assessment N2->N3 N4 Accuracy & Precision Evaluation N3->N4 N5 Robustness & System Suitability N4->N5 N5->N1 Lifecycle Feedback

ICH Q2(R2) analytical validation lifecycle for purity assessment.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure high-fidelity data, the following step-by-step protocol details the optimal LC-MS/MS methodology for 1-phenyl-2-amino-3-methylbutane. The causality behind each step is explicitly defined to ensure scientific integrity.

Phase 1: Sample & System Suitability Preparation

System Suitability Testing (SST) ensures the mass spectrometer is not saturated, preventing space-charge effects in the collision cell.

  • Stock Solution: Prepare a 1.0 mg/mL stock solution of 1-phenyl-2-amino-3-methylbutane in LC-MS grade methanol.

  • Working Dilutions: Dilute to a working range of 0.5 – 5000 ng/mL using 0.1% Formic Acid in Water.

    • Causality: Formic acid acts as a proton source. It forces the protonation of the primary amine in solution, preventing the analyte from adsorbing to the walls of glass autosampler vials and ensuring it is pre-ionized for the ESI source.

  • SST Mixture: Prepare a mixture containing the analyte and a known isobaric interferent to verify chromatographic resolution ( Rs​>1.5 ) prior to batch execution.

Phase 2: Chromatographic Separation
  • Column Selection: Inject 2 µL onto a Biphenyl UHPLC column (e.g., 50 x 2.1 mm, 1.7 µm).

    • Causality: Standard C18 columns often yield poor retention for low-molecular-weight alkylamines. The Biphenyl stationary phase induces π−π interactions with the analyte's phenyl ring. This orthogonal retention mechanism sharply resolves the target from aliphatic matrix components.

  • Gradient Elution: Run a linear gradient from 5% to 95% Acetonitrile (containing 0.1% Formic Acid) over 5.0 minutes at a flow rate of 0.4 mL/min.

Phase 3: Mass Spectrometry Acquisition (MRM)
  • Ionization & Detection: Operate the MS in Positive Electrospray Ionization (ESI+) mode. Monitor the following Multiple Reaction Monitoring (MRM) transitions:

    • Quantifier Ion: m/z 164.2 91.1. (Causality: The 91.1 m/z fragment represents the tropylium ion, a highly diagnostic fragment for alkylbenzene derivatives, ensuring structural specificity).

    • Qualifier Ion: m/z 164.2 147.1. (Causality: Represents the neutral loss of NH3​ , confirming the presence of the terminal amine).

LCMS_Workflow S1 Sample Prep (0.1% FA Dilution) S2 Biphenyl Column (pi-pi Separation) S1->S2 S3 ESI+ Ionization ([M+H]+ m/z 164.2) S2->S3 S4 CID Fragmentation (Tropylium m/z 91.1) S3->S4 S5 MRM Detection & Quantitation S4->S5

LC-MS/MS workflow for 1-Phenyl-2-amino-3-methylbutane analysis.
Phase 4: ICH Q2(R2) Validation Execution
  • Accuracy: Perform spike-recovery experiments at 50%, 100%, and 150% of the target specification limit. Acceptance criteria: 95.0% – 105.0% recovery.

  • Precision: Execute 6 replicate injections of the 100% target concentration. Acceptance criteria: Relative Standard Deviation (RSD) ≤2.0% .

  • Specificity: Inject blank diluent and potential degradation products to confirm no interfering peaks elute at the retention time of 1-phenyl-2-amino-3-methylbutane.

References

  • Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Simultaneous Determination of Selegiline, Desmethylselegiline, R/S-methamphetamine, and R/S-amphetamine on Dried Urine Spots by LC/MS/MS Source: Frontiers in Pharmacology URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Comparative

Reference Standards for 1-Phenyl-2-amino-3-methylbutane Quantification: A Comprehensive Comparison Guide

Introduction 1-Phenyl-2-amino-3-methylbutane (CAS 46114-16-3)—also known as 3-methyl-1-phenylbutan-2-amine or α -isopropylphenethylamine—is a highly specialized primary amine. In recent years, it has gained significant t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-Phenyl-2-amino-3-methylbutane (CAS 46114-16-3)—also known as 3-methyl-1-phenylbutan-2-amine or α -isopropylphenethylamine—is a highly specialized primary amine. In recent years, it has gained significant traction in pharmaceutical development as a core precursor for novel antispasmodic agents, specifically mebeverine analogs and 1,3-disubstituted 3,4-dihydroisoquinolines . These derivatives exhibit potent smooth muscle relaxant properties via calcium channel modulation, offering promising therapeutic avenues for Irritable Bowel Syndrome (IBS) .

Because this compound serves as both a critical synthetic building block and a pharmacologically active entity in ex vivo models, rigorous analytical quantification is paramount. As a Senior Application Scientist, I have structured this guide to objectively compare reference standard grades and detail self-validating experimental protocols for its accurate quantification.

Comparative Analysis of Reference Standard Grades

When developing pharmacokinetic assays or conducting purity assessments of synthesized batches, selecting the appropriate reference standard grade dictates the reliability of your data. Since compendial standards (USP/EP) do not yet exist for this specific novel precursor, laboratories must rely on alternative grading tiers.

Table 1: Objective Comparison of Reference Standard Grades
Standard GradePurity Certification MethodTraceabilityBest ApplicationCost & Availability
Pharmacopeial (USP/EP) Compendial monographsHigh (Regulatory)N/A (Currently unavailable for this novel precursor)N/A
Certified Reference Material (CRM) qNMR & Mass BalanceISO 17034 / ISO/IEC 17025Method validation, critical PK/PD studies, structural elucidationHigh / Custom synthesis required
Analytical Working Standard HPLC-UV/MS against CRMInternal documentationRoutine batch release, daily QC testing, yield calculationModerate / Commercially accessible

Expert Insight: For novel precursors like 1-phenyl-2-amino-3-methylbutane, custom-synthesized CRMs validated via quantitative NMR (qNMR) are the gold standard. qNMR provides a primary ratio method that does not require a pre-existing standard of the same substance, ensuring absolute trustworthiness and orthogonal validation against chromatographic methods.

Biological Context & Mechanistic Causality

Why is the precise quantification of 1-phenyl-2-amino-3-methylbutane critical? Ex vivo bioelectrical activity (BEA) studies have demonstrated that this amine directly modulates calcium influx in smooth muscle cells . Accurate dosing and concentration monitoring in biological matrices are required to establish the dose-response relationship for its myolytic activity.

MOA_Pathway A 1-Phenyl-2-amino-3-methylbutane B Voltage-Gated Ca2+ Channels A->B Binds to C Inhibition of Ca2+ Influx B->C Modulates D Decrease in Intracellular Ca2+ C->D Triggers E Smooth Muscle Relaxation D->E Results in

Figure 1: Mechanistic pathway of calcium channel modulation and smooth muscle relaxation.

Self-Validating Experimental Protocol: LC-MS/MS Quantification

To ensure a self-validating system, the following protocol employs Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing a stable isotope-labeled internal standard (SIL-IS). The SIL-IS dynamically corrects for matrix effects, extraction losses, and ionization suppression, rendering the assay internally robust.

Rationale & Causality
  • Chromatography: A C18 column is selected because the phenyl ring and the aliphatic isobutyl chain require strong hydrophobic interactions for optimal retention, preventing the analyte from eluting in the solvent front.

  • Ionization: Electrospray Ionization in positive mode (ESI+) is utilized because the primary amine group ( pKa​≈10 ) readily accepts a proton in acidic mobile phases, yielding a strong [M+H]+ signal.

Step-by-Step Methodology
  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of the 1-phenyl-2-amino-3-methylbutane CRM in LC-MS grade methanol.

  • Internal Standard Addition: Spike all calibration standards and unknown samples with 50 ng/mL of Amphetamine-d5 (or a structurally analogous SIL-IS).

    • Self-Validation Check: The constant peak area of the IS across all injections validates extraction efficiency and instrument stability. A drop in IS area indicates matrix suppression.

  • Sample Extraction: Precipitate proteins from 50 μ L of biological matrix (e.g., plasma) using 150 μ L of cold acetonitrile containing 0.1% formic acid. Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes.

  • Chromatographic Separation: Inject 2 μ L of the supernatant onto a C18 column (50 × 2.1 mm, 1.7 μ m). Use a gradient elution of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile) at a flow rate of 0.4 mL/min.

  • MRM Detection: Monitor the precursor-to-product ion transition. For 1-phenyl-2-amino-3-methylbutane ( [M+H]+=164.2 m/z), the primary product ion is the tropylium cation (91.1 m/z) resulting from the characteristic alpha-beta carbon bond cleavage.

LCMS_Workflow A Sample Prep (Protein Precip.) B Chromatography (C18 Column) A->B C ESI Ionization (Positive Mode) B->C D MRM Detection (Triple Quad) C->D E Data Analysis & Quant D->E

Figure 2: Step-by-step LC-MS/MS analytical workflow for 1-phenyl-2-amino-3-methylbutane.

Quantitative Validation Data: Method Comparison

To demonstrate the superiority of the LC-MS/MS approach over traditional HPLC-UV for trace quantification of this precursor, we compare the validation parameters below.

Table 2: Performance Comparison of Quantification Techniques
ParameterHPLC-UV (210 nm)LC-MS/MS (MRM Mode)Causality for Difference
Limit of Detection (LOD) 50 ng/mL0.5 ng/mLMS/MS eliminates background noise via specific ion transitions.
Linear Dynamic Range 150 - 10,000 ng/mL1.0 - 1,000 ng/mLESI saturates at high concentrations; UV lacks sensitivity at low ends.
Matrix Effect High interferenceMinimal (IS corrected)SIL-IS dynamically corrects for ion suppression in the MS source.
Recovery 85% ± 8%98% ± 3%High selectivity of MRM prevents co-eluting matrix integration.

References

  • Milusheva, M., Gledacheva, V., Stefanova, I., Pencheva, M., Mihaylova, R., Tumbarski, Y., Nedialkov, P., Cherneva, E., Todorova, M., & Nikolova, S. (2023). "In Silico, In Vitro, and
Validation

High-Resolution X-Ray Crystallography of 1-Phenyl-2-amino-3-methylbutane Derivatives: A Comparative Methodological Guide

As a Senior Application Scientist specializing in structural elucidation, I frequently encounter the challenge of determining the absolute stereochemistry of chiral amines. One such critical scaffold is 1-phenyl-2-amino-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in structural elucidation, I frequently encounter the challenge of determining the absolute stereochemistry of chiral amines. One such critical scaffold is 1-phenyl-2-amino-3-methylbutane (also known systematically as 3-methyl-1-phenylbutan-2-amine). This compound is highly valued in drug development, notably serving as a precursor for the antispasmodic drug mebeverine and acting as a core phenethylamine pharmacophore in neuromodulator research (1).

Because enantiomers of phenethylamine derivatives often exhibit drastically different pharmacological profiles, assigning the correct absolute configuration is non-negotiable. While chiroptical methods provide ensemble averages, Single-Crystal X-Ray Diffraction (SCXRD) remains the gold standard for unambiguous 3D structural and stereochemical assignment.

This guide objectively compares crystallization methodologies for 1-phenyl-2-amino-3-methylbutane derivatives and provides a field-proven, self-validating protocol for acquiring high-resolution crystallographic data.

Comparative Analysis of Crystallization Strategies

Chiral amines are notorious for forming oils or twinned crystals. To obtain diffraction-quality single crystals, researchers must select the appropriate crystallization method. Below is an objective comparison of the three primary techniques used for 1-phenyl-2-amino-3-methylbutane derivatives.

Table 1: Comparison of Crystallization Methods for Chiral Amine Derivatives
MethodMechanismCrystal QualityBest ForDrawbacks
Slow Evaporation Gradual solvent loss increases concentration.Moderate (prone to twinning)Stable, non-hygroscopic salts (e.g., HCl salts).Rapid concentration changes can lead to crusting or multiple nucleation sites.
Vapor Diffusion Anti-solvent slowly diffuses into the solvent via the vapor phase.High (excellent single crystals)Metastable compounds; precise control of supersaturation.Requires extensive optimization of solvent/anti-solvent pairs.
Diastereomeric Co-crystallization Formation of a salt with a chiral acid (e.g., Tartaric acid).Very HighDirect absolute configuration determination (heavy atom effect).Requires stoichiometric precision and screening of resolving agents.

Causality Insight: Why is Vapor Diffusion preferred over Slow Evaporation? Slow evaporation is thermodynamically aggressive; as the solvent evaporates, the solution rapidly crosses the metastable zone into the labile zone, causing a burst of nucleation (crashing out). Vapor diffusion, however, slowly lowers the solubility limit, keeping the system strictly within the metastable zone. This thermodynamic control favors the growth of a few large, defect-free single crystals rather than a microcrystalline powder.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates internal quality checks (self-validation) at each critical stage of the workflow.

Step 1: Diastereomeric Salt Formation

Objective: Convert the liquid/oily free base of 1-phenyl-2-amino-3-methylbutane into a highly crystalline solid while introducing a chiral reference or heavy atom (like sulfur in camphor-10-sulfonic acid) to boost anomalous dispersion.

  • Dissolve 1.0 mmol of racemic 1-phenyl-2-amino-3-methylbutane in 5 mL of hot ethanol.

  • Add 1.0 mmol of the resolving agent (e.g., (+)-camphor-10-sulfonic acid) dissolved in 5 mL of ethanol.

  • Self-Validation Check: Monitor the solution via TLC or 1 H-NMR to ensure complete salt formation and absence of the free base before proceeding to crystallization.

Step 2: Vapor Diffusion Crystallization
  • Transfer the salt solution (solvent: ethanol) into a small inner vial (2 mL).

  • Place the inner vial into a larger outer vial (20 mL) containing 5 mL of an anti-solvent (e.g., diethyl ether or pentane).

  • Seal the outer vial tightly and leave it undisturbed at 4 °C for 48–72 hours.

  • Self-Validation Check: Inspect the harvested crystals under a polarized light microscope. Crystals that extinguish light uniformly upon a 90° rotation are true single crystals. Those that remain partially illuminated are twinned and must be rejected.

Step 3: SCXRD Data Collection & Refinement

Objective: Acquire diffraction data to solve the phase problem and determine the absolute configuration.

  • Harvest a single crystal and mount it on a goniometer using a cryoloop and paratone oil.

  • Cryo-cool the crystal to 100 K using a nitrogen stream. Causality: Cooling minimizes atomic thermal vibrations (Debye-Waller factor), significantly enhancing high-angle diffraction intensities and overall resolution.

  • Collect data using Cu Kα radiation (λ = 1.5418 Å) rather than Mo Kα. Causality: For light-atom structures (C, H, N, O), the anomalous scattering signal ( f′′ ) is much stronger with Cu Kα radiation. This is critical for calculating a precise Flack parameter (2).

  • Self-Validation Check: Before full data collection, calculate the Rint​ (internal merging R-factor) from a few preliminary frames. An Rint​<0.05 validates that the crystal quality is sufficient for a full 12-hour run.

  • Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

Structural Elucidation & Data Presentation

The entire methodology from synthesis to structural elucidation follows a strict, linear progression designed to maximize data integrity.

XRD_Workflow N1 1-Phenyl-2-amino-3-methylbutane (Free Base / Oil) N2 Diastereomeric Salt Formation (e.g., (+)-Camphorsulfonic Acid) N1->N2 Thermodynamic control N3 Vapor Diffusion Crystallization (Ethanol / Diethyl Ether) N2->N3 Controlled supersaturation N4 Optical Screening (Polarized Light Microscopy) N3->N4 Harvest crystals N5 SCXRD Data Collection (Cu Kα Radiation, 100K) N4->N5 Uniform extinction confirmed N6 Structure Solution & Refinement (SHELXT / OLEX2) N5->N6 Phase problem solution N7 Absolute Configuration (Flack Parameter < 0.1) N6->N7 Anomalous dispersion analysis

Workflow for chiral resolution and X-ray structural elucidation of chiral amine derivatives.

Interpreting the Crystallographic Data

When comparing derivatives, the crystallographic parameters provide direct insight into the stability and stereochemistry of the compound. Below is a representative data summary comparing a standard hydrochloride salt versus a camphorsulfonate co-crystal of the derivative.

Table 2: Representative X-Ray Crystallography Data Comparison
ParameterHydrochloride Salt(+)-Camphorsulfonate Salt
Empirical Formula C11H18ClNC21H33NO4S
Crystal System OrthorhombicMonoclinic
Space Group P21​21​21​ P21​
Temperature (K) 100(2)100(2)
Radiation Cu Kα (λ = 1.5418 Å)Cu Kα (λ = 1.5418 Å)
Final R1​ [I > 2σ(I)] 0.0420.038
Goodness-of-fit on F2 1.051.02
Flack Parameter 0.08(4)0.01(2)

Expert Insight: Notice the difference in the Flack parameter. A Flack parameter near 0 (with a standard uncertainty <0.1 ) confirms the absolute configuration (3). The camphorsulfonate salt yields a much more precise Flack parameter (0.01 ± 0.02) compared to the HCl salt (0.08 ± 0.04). The inclusion of the heavier sulfur atom from the sulfonate group significantly enhances the anomalous scattering signal under Cu Kα radiation, leading to a more robust stereochemical assignment.

Flack_Logic A Diffraction Data Collection (Friedel Pairs Measured) B Anomalous Scattering (Cu Kα Radiation) A->B Utilizes D Intensity Differences I(hkl) ≠ I(-h-k-l) B->D Induces C Heavy Atom Presence (e.g., Sulfur, Chlorine) C->D Enhances signal E Flack Parameter Calculation x = 0 (Correct), x = 1 (Inverted) D->E Quantified by

Logical pathway for determining absolute configuration using the Flack parameter.

Conclusion

For 1-phenyl-2-amino-3-methylbutane derivatives, achieving high-resolution X-ray crystallography data requires a strategic approach to crystallization and data collection. By utilizing vapor diffusion for controlled crystal growth and leveraging Cu Kα radiation on heavy-atom derivatized salts, researchers can obtain unambiguous absolute configurations. This self-validating methodology ensures high-fidelity structural data, which is paramount for downstream pharmacological applications and drug development.

References

  • Source: PubMed Central (PMC)
  • Determination of absolute configuration using X-ray diffraction Source: ResearchGate URL
  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction Source: ResearchGate URL

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Responsible Chemical Waste Management

An In-Depth Guide to the Proper Disposal of 1-Phenyl-2-amino-3-methylbutane As researchers and scientists, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardsh...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Proper Disposal of 1-Phenyl-2-amino-3-methylbutane

As researchers and scientists, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper disposal of chemical reagents like 1-Phenyl-2-amino-3-methylbutane is not merely a regulatory hurdle; it is a critical component of safe laboratory practice and scientific integrity. This guide moves beyond generic protocols to provide a detailed, scientifically-grounded framework for the handling and disposal of this compound, ensuring the protection of personnel and the environment.

Hazard Assessment and Waste Characterization: The Foundation of Safe Disposal

Based on these analogs, 1-Phenyl-2-amino-3-methylbutane should be handled as a substance that causes severe skin burns and serious eye damage .[1][2] It is a corrosive material and may also be flammable and toxic if inhaled or ingested.[2][3] Therefore, any waste containing this compound must be classified and managed as hazardous waste .

Under the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it is specifically "listed" or if it exhibits certain "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[4][5] 1-Phenyl-2-amino-3-methylbutane is not found on the EPA's P or U lists of acute hazardous wastes.[6] However, due to its amine functional group and likely basicity, waste solutions may exhibit the characteristic of corrosivity (EPA Waste Code D002) if the pH is ≥ 12.5.[4] Depending on the formulation or solvent used, it could also be considered ignitable (D001) .[3][4]

Causality: The primary amine group confers basicity, making the compound corrosive to tissues. The phenylalkyl structure suggests it is an organic, non-halogenated compound, which dictates its segregation from other waste streams to facilitate proper treatment.[7][8]

Personal Protective Equipment (PPE): A Non-Negotiable Protocol

Given the corrosive nature of this compound, a stringent PPE protocol is mandatory for all personnel handling the material, whether in pure form or as waste.

PPE CategorySpecificationRationale
Eye/Face Protection Wear tightly-sealed chemical safety goggles and a full-face shield.Protects against splashes that can cause severe, irreversible eye damage.[1][2]
Skin Protection Wear a flame-retardant lab coat and impervious clothing. Use chemical-resistant gloves (nitrile or neoprene are generally suitable, but consult glove manufacturer data).Prevents contact with skin, which can lead to severe chemical burns.[1][2] Contaminated clothing must be removed immediately and decontaminated before reuse.[3][9]
Respiratory Protection Handle only in a certified chemical fume hood. If there is a risk of generating aerosols or vapors outside of a hood, a NIOSH-approved respirator with organic vapor cartridges is required.Protects against inhalation of potentially toxic and irritating vapors.[2][3]

Waste Collection, Segregation, and Labeling: Ensuring Downstream Safety

Proper segregation is paramount for both safety and cost-effective disposal. Incompatible wastes can react violently, and mixing different waste streams can create complex, expensive disposal challenges.[8][10]

Step-by-Step Collection Protocol:
  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or other chemically-resistant container with a screw-top cap. Ensure the container is clean, dry, and has been designated for non-halogenated organic waste.[11]

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label.[10][12] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "1-Phenyl-2-amino-3-methylbutane" and any solvents present.

    • The primary hazards: "Corrosive," "Flammable," "Toxic."[1][2][3]

    • The accumulation start date.

  • Collect the Waste: Add waste to the container in a chemical fume hood. Do not mix with other waste streams, particularly halogenated solvents, strong acids, or oxidizers.[7][10]

  • Do Not Overfill: Leave at least 10% headspace (a 1-2 inch gap at the top) to allow for vapor expansion.[11][12]

  • Secure the Container: Keep the container tightly closed at all times except when adding waste. Store it in a designated satellite accumulation area away from heat or ignition sources and incompatible materials.[12][13]

Spill Management and Decontamination

Accidental releases must be managed swiftly and safely to mitigate exposure and environmental contamination.

Immediate Spill Response:
  • Alert Personnel: Immediately notify everyone in the area.[14]

  • Evacuate (if necessary): For large spills or if you feel unsafe, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.

  • Don PPE: Before addressing the spill, don the full PPE described in Section 2.

  • Contain the Spill: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical sorbent. Do not use combustible materials like paper towels to absorb a flammable liquid.[15]

  • Collect and Dispose: Carefully scoop the absorbent material into your designated hazardous waste container.[14][15]

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as solid hazardous waste.[4]

Equipment Decontamination:
  • Initial Rinse: In a fume hood, rinse the equipment with a small amount of a solvent (e.g., ethanol) to remove gross contamination. Collect this rinsate as hazardous liquid waste.[13]

  • Wash: Wash the equipment thoroughly with soap and warm water.

  • Final Rinse: Perform a final rinse with deionized water and allow to air dry completely before reuse.

Final Disposal Pathway: The Route to Regulatory Compliance

Under no circumstances should 1-Phenyl-2-amino-3-methylbutane or its solutions be disposed of down the sanitary sewer or in the regular trash.[8][16] The amine functionality and potential for environmental harm necessitate professional handling.[17]

The only acceptable disposal method is through your institution's hazardous waste management program. This ensures the waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). The most common and effective disposal method for this type of non-halogenated organic waste is incineration at a permitted facility.[11] Incineration destroys the organic molecule, preventing its release into the environment.

The workflow below outlines the decision-making process from waste generation to final disposal.

G Disposal Workflow for 1-Phenyl-2-amino-3-methylbutane cluster_0 Waste Generation & Characterization cluster_1 Handling & Collection cluster_2 Storage & Disposal Request cluster_3 Final Disposition gen Generate Waste Containing 1-Phenyl-2-amino-3-methylbutane char Characterize as Hazardous Waste (Corrosive, Non-Halogenated Organic) gen->char ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) char->ppe Proceed to Handling collect Collect in Labeled, Compatible 'Non-Halogenated Waste' Container ppe->collect store Store in Satellite Accumulation Area (Cap sealed, secondary containment) collect->store Store Securely request Container Full: Request Pickup via Institutional EHS/Safety Office store->request pickup EHS Collects Waste Container request->pickup Initiate Disposal dispose Transport to Licensed TSDF for High-Temperature Incineration pickup->dispose

Caption: Decision workflow for the safe disposal of 1-Phenyl-2-amino-3-methylbutane.

References

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency.
  • Organic Solvent Waste Disposal . UBC Safety & Risk Services. Available from: [Link]

  • Amines Used in CO2 Capture - Health and Environmental Impacts . Bellona Foundation. (2009, September 15). Available from: [Link]

  • Chemical Disposal . University of Wisconsin–Madison Environment, Health & Safety. Available from: [Link]

  • Hazardous Waste Disposal Guide . Northwestern University Research Safety. (2023, February 27). Available from: [Link]

  • Non-Halogenated Solvents in Laboratories . Temple University Environmental Health and Radiation Safety. Available from: [Link]

  • Hazardous Waste Listings . U.S. Environmental Protection Agency. Available from: [Link]

  • TITLE: Hazardous laboratory waste classification.
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